Product packaging for Berenil(Cat. No.:CAS No. 908-54-3)

Berenil

Cat. No.: B1670681
CAS No.: 908-54-3
M. Wt: 398.4 g/mol
InChI Key: XJLITJHUQRBWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diminazene diaceturate is an N-acetylglycinate salt resulting from the reaction of diminazene with 2 mol eq. of N-acetylglycine. It has a role as an antiparasitic agent and a trypanocidal drug. It contains a diminazene(2+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N8O3 B1670681 Berenil CAS No. 908-54-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

908-54-3

Molecular Formula

C18H22N8O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide

InChI

InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8)

InChI Key

XJLITJHUQRBWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N

Appearance

Solid powder

Other CAS No.

15114-96-2
908-54-3

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-bis(4'-amidinophenyl)triazene N-acetylglycine
azidin
Berenil
diminazenaceturate
diminazene aceturate
diminazene diaceturate
Ganaseg
Trypan

Origin of Product

United States

Historical Trajectories and Evolving Research Paradigms of Diminazene Aceturate

Early Academic Conceptualizations and Therapeutic Foundations

Diminazene (B1218545) aceturate was developed more than sixty years ago and has been commercially available for the control of trypanosomiasis since its first description in 1955. researchgate.netnih.govtypeset.iotaylorandfrancis.com It is an aromatic diamidine with two aminophenyl groups connected by a triazene (B1217601) bridge. researchgate.net The drug was initially introduced to the market as a trypanosomicide and babesicide for cattle. rsdjournal.org Its effectiveness against parasitic infections in domestic animals, such as trypanosomiasis caused by species like Trypanosoma congolense, Tr. vivax, Tr. brucei, and Tr. evansi, and babesiosis caused by species like Babesia bovis, B. bigemina, and B. canis, established its early therapeutic foundation. typeset.iomsd-animal-health.com Diminazene aceturate became widely used, particularly in regions heavily affected by these parasitic diseases, including countries in Africa, Southeast Asia, and South America. researchgate.nettypeset.io Early research focused on its direct trypanocidal action and its application in veterinary medicine. nih.govcabidigitallibrary.org Studies investigated its efficacy in clearing parasites from the bloodstream and its potential for prophylaxis, although it is primarily used therapeutically. msd-animal-health.comnih.gov

Diminazene aceturate's mechanism of action in its early conceptualization was primarily linked to its interaction with parasitic DNA. As a diamidine, it was understood to bind to the minor groove of DNA, interfering with essential parasite functions. Early research also explored its interaction with various enzymes. researchgate.net The development of resistance in trypanosome strains to diminazene aceturate has been a subject of investigation, with studies exploring the mechanisms, including the role of transporters like the TbAT1 purine (B94841) transporter in Trypanosoma brucei brucei. nih.govmdpi.com

Shifting Research Foci and Emergent Biological Activities Beyond Trypanocidal Efficacy

In recent years, research into diminazene aceturate has shifted significantly, exploring its therapeutic potential and pharmacological properties beyond its traditional antiparasitic uses. researchgate.netnih.gov This has led to the discovery of emergent biological activities, attracting considerable interest for further investigation and drug repurposing. researchgate.netnih.govtaylorandfrancis.com

A major area of emergent research focuses on diminazene aceturate's role as an activator of angiotensin-converting enzyme 2 (ACE2). researchgate.netnih.govtaylorandfrancis.comebi.ac.uknih.gov ACE2 is a key component of the renin-angiotensin system (RAS), and its activation by diminazene aceturate has been linked to various beneficial effects. researchgate.netebi.ac.uknih.govnih.gov This includes potential applications as an antihypertensive agent and in improving cardiovascular conditions like cardiac hypertrophy and myocardial infarction in experimental models. researchgate.netrsdjournal.orgebi.ac.uk Research suggests that by activating ACE2, diminazene aceturate can increase levels of angiotensin-(1-7), a peptide with vasodilatory and protective effects, counteracting the effects of angiotensin II. taylorandfrancis.comebi.ac.uknih.gov

Beyond its influence on the RAS, diminazene aceturate has demonstrated anti-inflammatory properties. typeset.ioebi.ac.ukasm.org Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. typeset.io This anti-inflammatory profile has led to investigations into its potential therapeutic use in various inflammatory conditions. typeset.ioasm.org

Emergent research has also explored the potential of diminazene aceturate in treating other parasitic infections, such as leishmaniasis and amebiasis, and even exhibiting activity against Pneumocystis. nih.gov Furthermore, studies have indicated potential anthelmintic properties, with research demonstrating effects against Schistosoma mansoni in experimental models, leading to reductions in worm and egg burdens and attenuation of liver injury. typeset.ioasm.org

The compound's potential in neurological disorders is also being investigated, with studies exploring its effects in models of ischemic stroke, anxiety disorder, and Alzheimer's disease, possibly mediated through the ACE2/Ang-(1-7)/MAS1 axis. rsdjournal.orgaging-us.com Research has also touched upon its potential in addressing pulmonary complications and its interaction with the spike protein of SARS-CoV-2, given ACE2 is a host cell receptor for the virus. researchgate.netnih.govnih.gov Studies have also explored its potential in conditions like asthma, gastric mucosal damage, uveitis, glaucoma, and even exhibiting cytotoxic responses in certain cancer cell lines in vitro. typeset.iorsdjournal.orgebi.ac.uk Another pharmacological property under investigation is its inhibition of acid-sensitive ion channels (ASICs), which are implicated in various diseases. researchgate.netnih.gov

The shifting research landscape highlights a move from solely focusing on diminazene aceturate as a veterinary trypanocide to exploring its broader pharmacological potential across various disease areas, often linked to its interaction with key physiological pathways like the RAS and its anti-inflammatory effects. researchgate.netnih.govtypeset.ioebi.ac.uknih.gov

Data Table: Select Emergent Biological Activities of Diminazene Aceturate

Biological ActivityAssociated Conditions/ModelsKey Mechanism (if identified)Source(s)
ACE2 ActivationHypertension, Cardiac Hypertrophy, Myocardial Infarction, Ischemic Stroke, Alzheimer's DiseaseActivation of ACE2/Ang-(1-7)/MAS1 axis researchgate.netrsdjournal.orgebi.ac.ukaging-us.com
Anti-inflammatoryVarious inflammatory conditions, Reduction of pro-inflammatory cytokinesReduction of pro-inflammatory cytokines typeset.ioebi.ac.ukasm.org
Anthelmintic PropertiesSchistosoma mansoni infectionReduction in worm/egg burdens typeset.ioasm.org
Inhibition of Acid-Sensitive Ion ChannelsImplicated in various diseasesInhibition of ASIC1a, ASIC1b, ASIC2a, ASIC3 researchgate.netnih.gov
Cytotoxic Effects (in vitro)Certain human cancer cell lines (HeLa)Inhibition of cell viability ebi.ac.uk

Mechanistic Elucidation of Diminazene Aceturate’s Biological Actions

Molecular Interactions with Nucleic Acids

Diminazene (B1218545) aceturate exhibits a notable affinity for nucleic acids, influencing their structure and function through various binding modes.

Binding to Kinetoplast DNA (kDNA) and Loss Induction in Trypanosomes

A primary mechanism of diminazene aceturate's antitrypanosomal action involves its binding to kinetoplast DNA (kDNA). kDNA is the mitochondrial DNA found in trypanosomes and is essential for their survival and replication. Diminazene aceturate binds to trypanosomal kDNA in a non-intercalative manner, specifically interacting with regions rich in adenine-thymine (A-T) base pairs. medchemexpress.cnncats.ioselleckchem.commedchemexpress.com This binding is thought to induce complete and irreversible loss of kDNA in certain strains of trypanosomes. cabidigitallibrary.orgnih.govplos.org The drug also specifically inhibits mitochondrial type II topoisomerase in viable trypanosomes, which may further contribute to the inhibition of DNA replication. ncats.ioncats.io This selective targeting of kDNA and mitochondrial topoisomerase is believed to explain why diminazene aceturate preferentially disrupts mitochondrial DNA structure and leads to the generation of dyskinetoplastic trypanosomes, which lack mitochondrial DNA. nih.gov

Intercalation and Minor Groove Binding with AT-Rich DNA Duplexes

Diminazene aceturate binds to AT-rich regions of nucleic acid duplexes. typeset.ioup.ac.za This binding primarily occurs via complexation into the minor grooves of AT-rich domains within DNA double helices. typeset.ioup.ac.zaresearchgate.net Beyond minor groove binding, diminazene aceturate can also bind to DNA duplexes exhibiting characteristics of both intercalation and minor groove binding. typeset.ioup.ac.zaresearchgate.netresearchgate.netnih.gov This interaction can unwind negative supercoils in plasmids and has been shown to interfere with the activities of eukaryotic type II topoisomerase enzymes. typeset.ioup.ac.za Studies have also reported significant secondary binding of diminazene aceturate within DNA corresponding to G+C rich sites, in a concentration-dependent manner. typeset.ioup.ac.za

A comparative analysis of binding affinities revealed that diminazene aceturate binds to certain G-quadruplexes with a dissociation constant (Kd) of approximately 1 nM, which is significantly tighter (10^3 times) than its affinity for an AT-rich duplex DNA. rsc.orgnih.govresearchgate.netrsc.org Structure-activity relationship studies indicate that the two amidine groups on diminazene aceturate are crucial for its binding to both G-quadruplex and duplex DNA. rsc.orgnih.govresearchgate.netrsc.org This suggests that diminazene aceturate may not be as selective for AT-rich duplexes as previously thought, and some of its biological effects could be mediated through G-quadruplex binding. rsc.orgnih.govresearchgate.netrsc.org

Binding to G-Quadruplexes and Potential Therapeutic Implications

Diminazene aceturate has been shown to bind to several G-quadruplexes with high affinity (Kd of ~1 nM). rsc.orgnih.govresearchgate.netrsc.org This binding affinity is among the strongest reported for G-quadruplex ligands. rsc.orgnih.govresearchgate.netrsc.org G-quadruplexes are non-canonical DNA structures found in guanine-rich regions, including telomeres and promoter regions of certain genes, and have emerged as potential targets for cancer therapeutics. rsc.orgnih.govresearchgate.netresearchgate.net

The binding of diminazene aceturate to G-quadruplexes is influenced by electrostatic interactions between the cationic diminazene and the anionic phosphate (B84403) backbone, as well as van der Waals interactions, particularly in end-stacking interactions. nih.gov Molecular dynamics simulations suggest that diminazene aceturate binding can induce significant conformational changes in G-quadruplexes, affecting the flexibility of loops and flanking nucleotides. researchgate.net While the exact mode of binding to G-quadruplexes is still being investigated, possibilities include binding in the groove or interacting with loop bases, as diminazene aceturate lacks the extended π-surfaces typically involved in extensive end-stacking or intercalation with G-tetrads. rsc.org

The ability of diminazene aceturate to bind and stabilize G-quadruplexes, particularly those in the promoter regions of oncogenes, suggests potential therapeutic implications by regulating transcription. researchgate.netresearchgate.netnih.gov

Interaction with RNA Duplexes

Diminazene aceturate is also capable of binding to RNA duplexes. typeset.ioup.ac.za Similar to its interaction with DNA, the binding to RNA duplexes exhibits properties characteristic of both intercalation and minor groove binding. typeset.ioup.ac.zaresearchgate.netnih.gov Studies have shown that diminazene aceturate can interact with specific RNA structures, such as TAR RNA and hammerhead ribozymes, suggesting a broader range of nucleic acid targets beyond DNA. researchgate.netnih.govd-nb.info

Enzymatic and Receptor Modulations

In addition to its nucleic acid interactions, diminazene aceturate has been found to modulate the activity of certain enzymes and receptors, particularly within the Renin-Angiotensin System (RAS).

Angiotensin-Converting Enzyme 2 (ACE2) Activation and Renin-Angiotensin System (RAS) Modulation

Diminazene aceturate has been identified as a putative activator of Angiotensin-Converting Enzyme 2 (ACE2). medchemexpress.cnselleckchem.commedchemexpress.comallenpress.comarvojournals.orgmdpi.comnih.govnih.govresearchgate.netscbt.complos.org ACE2 is a key enzyme in the RAS, counterbalancing the effects of the classic ACE/Angiotensin II pathway by converting Angiotensin II (Ang II) to Angiotensin-(1-7) (Ang-(1-7)). allenpress.commdpi.complos.orgplos.orgportlandpress.com This conversion reduces the amount of Ang II available to bind to the AT1 receptor and increases signaling through the Ang-(1-7) receptor (MasR) and AT2 receptor, promoting vasodilation, reducing inflammation, and reducing fibrosis. allenpress.commdpi.com

Studies have shown that diminazene aceturate treatment can increase ACE2 activity in various tissues and in serum. arvojournals.orgnih.govplos.orgahajournals.org This activation is thought to contribute to its beneficial effects observed in various pathological conditions, including cardiovascular diseases and radiation-induced injury. allenpress.commdpi.comnih.govnih.govplos.orgahajournals.org Proposed mechanisms for ACE2 activation by diminazene aceturate include direct binding to ACE2, upregulation of ACE2 gene expression, or protection of ACE2 from degradation. scbt.complos.org

However, the precise mechanism of ACE2 activation by diminazene aceturate is still under investigation, and some in vitro studies have shown conflicting results regarding its direct effect on ACE2 enzymatic activity. mdpi.complos.orgplos.org Despite this, in vivo studies consistently demonstrate that diminazene aceturate treatment leads to increased ACE2 activity and modulates the RAS towards a more protective profile, often associated with reduced Ang II levels and increased Ang-(1-7) signaling. allenpress.commdpi.comnih.govplos.orgportlandpress.comahajournals.org

The modulation of the RAS by diminazene aceturate, particularly through ACE2 activation, highlights its potential therapeutic relevance beyond its traditional antiparasitic uses. allenpress.commdpi.comnih.govnih.govplos.orgahajournals.org

Table 1: Nucleic Acid Binding Properties of Diminazene Aceturate

Nucleic Acid TargetBinding Mode(s)Key Features
Kinetoplast DNA (kDNA)Non-intercalative, Minor GrooveSpecific interaction with AT-rich regions, induces kDNA loss, inhibits mitochondrial type II topoisomerase. medchemexpress.cnncats.ioselleckchem.commedchemexpress.comnih.gov
AT-Rich DNA DuplexesMinor Groove, IntercalationComplexation into minor groove, can unwind negative supercoils, interferes with eukaryotic type II topoisomerases. typeset.ioup.ac.zaresearchgate.netresearchgate.netnih.gov
G-QuadruplexesGroove Binding, Loop Interaction, End StackingHigh binding affinity (~1 nM), interacts with loops and flanking bases, potential for regulating transcription. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov
RNA DuplexesIntercalation, Minor GrooveExhibits both binding characteristics. typeset.ioup.ac.zaresearchgate.netnih.gov

Table 2: Enzymatic and Receptor Modulation by Diminazene Aceturate

Target Enzyme/ReceptorModulation EffectKey Outcomes
ACE2ActivationIncreases ACE2 activity, shifts RAS balance, reduces Ang II, increases Ang-(1-7). medchemexpress.cnselleckchem.commedchemexpress.comallenpress.comarvojournals.orgmdpi.comnih.govnih.govresearchgate.netscbt.complos.org
Renin-Angiotensin System (RAS)ModulationPromotes a protective RAS profile, associated with reduced inflammation and fibrosis. allenpress.commdpi.comnih.govnih.govplos.orgportlandpress.comahajournals.org

Angiotensin Type 1 Receptor (AT1R) Antagonism

Diminazene aceturate has been identified as a putative antagonist of the Angiotensin Type 1 Receptor (AT1R). nih.govvu.edu.aunih.govresearchgate.net Its chemical structure, specifically possessing a negatively charged triazene (B1217601) segment, shows homology to the tetrazole group found in angiotensin receptor blockers (ARBs), which may explain its AT1R antagonistic activity. nih.govnih.govresearchgate.netresearchgate.net This interaction contributes to its ability to reduce vasoconstriction induced by Angiotensin II. nih.govvu.edu.aunih.gov Studies have shown that diminazene aceturate can reduce AT1R mRNA expression. nih.govvu.edu.au

Diminazene aceturate is also known as a putative activator of angiotensin-converting enzyme 2 (ACE2). researchgate.netnih.govvu.edu.aunih.govresearchgate.netresearchgate.netmedchemexpress.comebi.ac.uk ACE2 converts Angiotensin II to Angiotensin 1-7, a heptapeptide (B1575542) that promotes vasodilation and counteracts the effects of Angiotensin II. nih.govnih.govresearchgate.net This dual action of potentially activating ACE2 and antagonizing AT1R suggests a role in modulating the renin-angiotensin system (RAS), shifting the balance towards a more protective profile. nih.govvu.edu.aunih.govresearchgate.net

Interference with Parasitic Aerobic Glycolysis Pathways

One of the proposed mechanisms for the antiparasitic activity of diminazene aceturate, particularly against Babesia and Trypanosoma species, involves interference with their aerobic glycolysis pathways. typeset.ioup.ac.zacabidigitallibrary.orgajol.info Blood parasites like trypanosomes are highly dependent on host glucose for energy production through aerobic glycolysis. cabidigitallibrary.orgajol.info While the exact details of this interference are still being elucidated, it is suggested that diminazene aceturate may disrupt the parasite's ability to utilize glucose effectively. cabidigitallibrary.orgajol.info This metabolic disruption contributes to the trypanocidal action of the compound. ajol.info

Inhibition of Ca++-ATPase Activity

Research has indicated a concentration-dependent inhibition of membrane Ca++-ATPase activity by diminazene aceturate. typeset.ioup.ac.zaup.ac.za Ca++-ATPase enzymes are crucial for maintaining calcium homeostasis within cells, including parasitic cells. Inhibition of these pumps can lead to dysregulation of intracellular calcium levels, potentially impacting various cellular processes vital for parasite survival.

Interactions with Acid-Sensing Ion Channels (ASIC)

Diminazene has been identified as an inhibitor of acid-sensing ion channels (ASICs). researchgate.netnih.govxenbase.org ASICs are proton-gated cation channels involved in various physiological processes, including pain sensation. xenbase.org Studies using voltage-clamp electrophysiology on Xenopus oocytes expressing different ASIC subtypes (ASIC1-3) have shown that diminazene inhibits homomeric rat ASICs with IC50 values in the range of 200-800 nM. nih.govxenbase.org This inhibition occurs via an open channel and subtype-dependent mechanism. nih.govxenbase.org

Data on ASIC inhibition by diminazene:

ASIC SubtypeIC50 (nM)Mechanism of Inhibition
Homomeric rat ASICs (1-3)~200-800Open channel, subtype-dependent

This interaction with ASICs suggests a potential role for diminazene aceturate in modulating pain pathways, particularly in inflammatory conditions where tissue acidosis occurs. nih.govxenbase.org

Impact on Topoisomerase IIα Activity

Diminazene aceturate has been shown to interfere with the activity of eukaryotic type II topoisomerases, specifically mitochondrial type II topoisomerase in viable trypanosomes. ncats.iotypeset.ioup.ac.zaresearchgate.netnih.govresearchgate.net Topoisomerase IIα is an enzyme critical for DNA replication, transcription, and repair by managing DNA topology. nih.gov Diminazene binds to AT-rich regions of nucleic acid duplexes, primarily in the minor groove of DNA double helices, and can also bind to RNA duplexes. typeset.ioup.ac.za This binding unwinds negative supercoils in plasmids and interferes with topoisomerase IIα activity, thereby inhibiting DNA replication in parasites. ncats.iotypeset.ioup.ac.za

Research findings on topoisomerase IIα inhibition:

TargetEffect on ActivityNotes
Eukaryotic type II topoisomerasesInterferenceUnwinds negative supercoils in plasmids. typeset.ioup.ac.za
Mitochondrial type II topoisomerase (Trypanosomes)Specific inhibitionContributes to inhibition of DNA replication. ncats.io

Modulation of Furin

Studies have indicated that diminazene aceturate may modulate the activity of Furin. ebi.ac.uk Furin is a proprotein convertase enzyme involved in the cleavage and activation of various precursor proteins, including growth factors, receptors, and viral glycoproteins. Modulation of Furin activity by diminazene aceturate has been observed in the context of its effects on cell cycle signaling and the expression of certain oncogenes in human cervical carcinoma cells. ebi.ac.uk Specifically, diminazene aceturate-induced cytotoxicity has been associated with the downregulation of Furin expression in these cells. ebi.ac.uk

Influence on Fatty Acid Amide Production

The influence of diminazene aceturate on fatty acid amide production has been explored in research. usf.edumdpi.com Fatty acid amides are a class of signaling lipids involved in various physiological processes. While the understanding of their roles in insects is still developing, they are known to have distinct behavioral and functional effects. usf.edu Research investigating the effects of diminazene aceturate on Drosophila melanogaster has included lipidomic analysis to assess changes in fatty acid amide composition. usf.edu Although the precise mechanisms are under investigation, this area of research suggests a potential interaction between diminazene aceturate and the metabolic pathways involved in fatty acid amide synthesis or metabolism. usf.edumdpi.com

Cellular Pathway Interventions

Investigations into the cellular and molecular targets of diminazene aceturate have revealed its capacity to modulate several critical signaling cascades. These interventions underscore the compound's diverse pharmacological profile, extending beyond its traditional antiparasitic application.

Regulation of NF-κB and Nrf2 Gene Expression Routes

Diminazene aceturate has been shown to exert regulatory effects on gene expression routes involving Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) researchgate.nettypeset.io. Studies, particularly in the context of pulmonary disorders in animal models, have demonstrated that DIZE can regulate these pathways researchgate.nettypeset.io. This regulation includes the downregulation of NF-κB p65 activity medchemexpress.comnih.govnih.gov. The modulation of NF-κB and Nrf2 gene expression routes is associated with the control of genes encoding proinflammatory cytokines, which play a significant role in inflammatory responses and can compromise organ function, such as in the lungs researchgate.nettypeset.io.

Effects on Cytokine Production Pathways

A significant aspect of diminazene aceturate's biological action is its influence on cytokine production pathways researchgate.netmedchemexpress.comnih.govtypeset.ionih.gov. Research indicates that DIZE can suppress the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) medchemexpress.comnih.govtypeset.ionih.gov. This suppression has been observed in macrophages following stimulation with various inflammatory triggers such as lipopolysaccharide (LPS), CpG, and Poly I:C medchemexpress.comnih.gov. The mechanism involves the inhibition of phosphorylation of key signaling molecules, specifically mitogen-activated protein kinases (MAPKs) like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK), as well as Signal Transducer and Activator of Transcription (STAT) proteins, including STAT1 and STAT3 medchemexpress.comnih.govnih.gov. Furthermore, DIZE treatment has been shown to upregulate the expression of suppressor of cytokine signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are known negative regulators of innate immune responses, including the MAPK and STAT pathways nih.gov.

Activation of Mas Receptor (MasR) Signaling

Diminazene aceturate is recognized as an activator of the angiotensin-converting enzyme 2 (ACE2) researchgate.nettaylorandfrancis.commedchemexpress.comtypeset.ionih.govnih.govnih.govlsuhsc.eduahajournals.orgresearchgate.net. ACE2 is a key component of the renin-angiotensin system (RAS) that metabolizes angiotensin II (Ang II) into angiotensin-(1-7) (Ang-(1-7)) typeset.ionih.govnih.govahajournals.orgresearchgate.net. Ang-(1-7) primarily exerts its effects by binding to and activating the Mas receptor (MasR) nih.govnih.govahajournals.orgresearchgate.net. Activation of the ACE2/Ang-(1-7)/MasR axis by diminazene aceturate is associated with several beneficial effects, including vasodilation, anti-inflammatory responses, and tissue protection nih.govnih.govnih.govlsuhsc.eduahajournals.orgresearchgate.net. This pathway is implicated in the compound's effects on cardiovascular and pulmonary systems nih.govlsuhsc.eduahajournals.orgresearchgate.net, as well as in gastroprotection nih.govnih.gov.

Arachidonic Acid Pathway Modulation (COX1/2, EET, DHET)

In the context of vascular function, particularly in atherogenic conditions, diminazene aceturate has been shown to modulate the arachidonic acid pathway nih.gov. This pathway involves the metabolism of arachidonic acid into various bioactive lipids, including prostaglandins (B1171923) synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2), and epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs) produced via cytochrome P450 epoxygenases and soluble epoxide hydrolase, respectively nih.gov. While the primary mechanism of DIZE in healthy vessels may involve other pathways, in atherogenic blood vessels, its relaxing effect involves the arachidonic acid pathway, including COX1/2, EET, and DHET nih.gov. EETs, for instance, are known to induce vascular relaxation nih.govresearchgate.net.

Influence on MLC Phosphatase (MCLP)

Myosin Light Chain Phosphatase (MCLP) is an enzyme critical for regulating smooth muscle contraction. Research indicates that diminazene aceturate's mechanism of inducing relaxation in atherogenic blood vessels involves influencing MCLP nih.gov. This suggests that DIZE may promote vascular relaxation by modulating the activity of this key phosphatase, thereby affecting the phosphorylation state of myosin light chains.

Activation of Ca2+ Activated Voltage Channels

Diminazene aceturate has been shown to activate Ca2+ activated voltage channels as part of its mechanism for inducing relaxation, specifically in atherogenic blood vessels nih.gov. These channels play a role in regulating cellular excitability and ion flow, and their modulation by DIZE contributes to the observed vascular effects. The activation of certain Ca2+-activated channels, such as large-conductance Ca2+-activated K+ channels (BKCa), is known to lead to membrane hyperpolarization and subsequent vascular smooth muscle relaxation nih.gov.

Modulation of AMPK and ERK1/2 Pathways

Research indicates that diminazene aceturate can modulate key intracellular signaling pathways, including AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) researchgate.netresearchgate.net. These pathways are crucial in regulating various cellular processes, including metabolism, growth, and inflammatory responses.

Studies have demonstrated that diminazene aceturate can influence the activity of both AMPK and ERK1/2. For instance, investigations into the effects of diminazene aceturate on blood vessels have shown its ability to induce relaxation through mechanisms that involve the modulation of AMPK and ERK1/2 researchgate.netresearchgate.net. Furthermore, in the context of inflammation, diminazene aceturate has been shown to inhibit inflammatory responses by affecting pathways including p38 MAPK, ERK1/2, JNK, and NF-κB arvojournals.orgsemanticscholar.org. This suggests a role for diminazene aceturate in modulating inflammatory signaling cascades via these kinases.

The precise mechanisms by which diminazene aceturate interacts with AMPK and ERK1/2 can vary depending on the cell type and experimental conditions. However, the observed modulation of these pathways highlights a broader range of biological activities for diminazene aceturate beyond its direct antiparasitic effects.

Impact on Putrescine and Spermidine (B129725) Levels in Protozoa

Diminazene aceturate has been shown to affect the levels of polyamines, specifically putrescine and spermidine, in protozoa researchgate.netresearchgate.net. Polyamines are essential for cell growth and proliferation in various organisms, including parasites. Protozoa possess unique polyamine biosynthetic pathways that differ significantly from those of their mammalian hosts, making these pathways potential targets for antiparasitic drugs nih.govmdpi.com.

Studies have reported that diminazene aceturate alleviates the levels of diamine putrescine and spermidine in protozoa researchgate.netresearchgate.net. This effect is thought to contribute to its antiparasitic activity by interfering with essential metabolic processes in the parasite. While the exact mechanism by which diminazene aceturate reduces polyamine levels can be multifaceted, it has been suggested to involve the inhibition of enzymes involved in polyamine synthesis or transport nih.govnih.gov.

For example, some research indicates that diamidines, including diminazene aceturate, can inhibit S-adenosylmethionine decarboxylase (ADOMETDC), an enzyme crucial for spermidine and spermine (B22157) synthesis nih.govmdpi.comnih.gov. Inhibition of ADOMETDC can lead to reduced intracellular levels of these polyamines, thereby impairing parasite growth and proliferation. Additionally, diminazene aceturate may interfere with the transport of putrescine into the parasites nih.gov.

Pharmacokinetic Investigations in Non Human Animal Models

Absorption and Distribution Kinetics

Pharmacokinetic studies in diverse animal models have elucidated the absorption and distribution patterns of diminazene (B1218545) aceturate, revealing species-specific characteristics and tissue accumulation profiles.

Species-Specific Absorption Patterns (e.g., Oral Absorption in Rats and Monkeys)

Absorption of diminazene aceturate has been documented following various routes of administration in non-human animals. Oral absorption has been recorded in species including rats and monkeys (Maccaca mulatta). fishersci.nowikipedia.org In rats, after an oral dosage of 100 mg/kg body weight, blood levels ranged from approximately 0.25 to 2.25 µg/ml at 0-2 hours, decreasing over time. fishersci.no In monkeys, peak plasma levels were achieved 6 hours after an oral dose of 40 mg/kg body weight. fishersci.no

Intramuscular administration typically results in rapid absorption. In healthy German Shepherd dogs, intramuscular administration at 4.2 mg/kg led to a rapid absorption phase with a short absorption half-life and a time to maximum concentration (Tmax) of 0.37 hours, resulting in a mean peak plasma concentration (Cmax) of 1849 ± 268.7 ng/ml. sigmaaldrich.com In goats and sheep, intramuscular administration of 3.5 mg/kg body weight resulted in rapid absorption, with peak plasma concentrations of 7.00 µg/ml attained at 0.92 hours in goats and 8.11 µg/ml at 1.12 hours in sheep. cenmed.com Peak plasma concentrations of 6.3 to 7.57 µg/ml at 20 to 45 minutes were reported in sheep following intramuscular administration. fishersci.nofishersci.se

Tissue Distribution and Accumulation Profiles (e.g., Liver, Kidney, Spleen, Muscle, Brain)

Diminazene aceturate is distributed to various organs and tissues in the body, with notable accumulation in specific sites. Studies across multiple species, including rats, rabbits, cattle, dogs, and goats, consistently show the highest concentrations of diminazene aceturate in the liver and kidneys. wikipedia.orgfishersci.sewikipedia.orgatamanchemicals.comfishersci.nowikidata.orgamericanelements.comresearchgate.net

In rabbits, 7 days after intramuscular administration of 3.5 mg/kg, the highest tissue levels were observed in the liver (40 ppm), followed by the kidney (3 ppm) and brain (2.5 ppm). fishersci.no Lower levels were found in other organs, including muscle (2.1 ppm). fishersci.no

In cattle, investigations using radiolabeled diminazene administered intramuscularly at 3.5 mg/kg showed that the liver contained the highest concentrations of residues after 7 days (75.49 ppm), followed by the kidneys (54.67 ppm). atamanchemicals.com Concentrations in other tissues were lower, with the lowest values in fatty tissue and skeletal muscle (0.52 ppm at 7 days). atamanchemicals.com These patterns were similar 20 days after dosing, although concentrations were lower. atamanchemicals.com

TissueConcentration at 7 days (ppm)Concentration at 20 days (ppm)
Liver75.4924.42
Kidney54.6712.12
Spleen2.511.00
Muscle0.520.26
Injection Site0.690.64
Fat0.20<0.18

Table 1: Diminazene residues in calves following intramuscular administration of 3.5 mg/kg. atamanchemicals.com

In Sahel goats treated intramuscularly with 3.5 mg/kg diminazene aceturate, the liver and kidney also recorded the highest concentrations, which persisted for at least 20 days post-administration. fishersci.nowikidata.org Concentrations in skeletal muscle, brain, intestine, heart, lungs, and spleen were remarkably lower compared to the liver and kidney. fishersci.nowikidata.org For instance, in goats treated with diminazene aceturate alone, liver concentration was 29.08 ± 2.98 µg/g and kidney concentration was 23.28 ± 2.35 µg/g at 5 days post-treatment. fishersci.no Skeletal muscle concentration was 1.14 ± 0.1 µg/g at 5 days. fishersci.no

In dogs, the highest tissue concentrations at 48 hours post-injection were found in the kidneys and liver, with low concentrations in the brain. wikipedia.orgfishersci.sewikipedia.org Diminazene aceturate persisted in the tissues of dogs for more than 10 days. wikipedia.orgfishersci.sewikipedia.org

Distribution within blood has also been examined. In dogs, at 1 hour after intramuscular injection, 75% of the diminazene in whole blood was in the plasma fraction. sigmaaldrich.comwikipedia.org In vivo studies in dogs showed that 30 minutes after treatment, diminazene was partitioned between plasma, whole blood, and red blood cells, with the majority initially in plasma, but after 12 hours, the majority in the blood was bound to red blood cells. wikipedia.org

Plasma Protein Binding Characteristics

Diminazene aceturate exhibits high plasma protein binding in several species. In dairy goats, 60-90% of the drug was found to be bound to plasma proteins. fishersci.sewikipedia.org High plasma protein binding (65-85%) was also reported in sheep, and this binding was described as concentration-dependent. fishersci.no In buffalo calves, diminazene was highly bound to plasma protein, ranging from 77.14% to 94.40%. guidetopharmacology.org

Impact of Co-Treatment on Tissue Concentrations

Co-administration of diminazene aceturate with other compounds can influence its tissue concentrations. Concurrent administration of lithium chloride with diminazene aceturate significantly increased the concentration of diminazene in the brain tissue of rats. wikipedia.orgfishersci.seamericanelements.com Similarly, in dogs, co-treatment with secnidazole (B1681708) resulted in higher brain concentrations of diminazene aceturate at certain time points compared to treatment with diminazene aceturate alone. researchgate.net

Co-administration with oxytetracycline (B609801) long acting has also been shown to affect diminazene aceturate concentrations in dogs and goats. In dogs, co-treatment with oxytetracycline long acting led to higher mean diminazene aceturate concentrations in the brain and kidneys at various time points compared to diminazene aceturate alone. fishersci.ca In Sahel goats, tissues harvested from animals that received the combination of diminazene aceturate and oxytetracycline long acting presented higher concentrations of diminazene aceturate than those treated with diminazene aceturate alone in the liver, kidney, skeletal muscle, brain, intestine, heart, lungs, and spleen. fishersci.nowikidata.org This suggests that oxytetracycline long acting may alter the elimination pattern of diminazene aceturate, leading to increased accumulation. wikidata.orgfishersci.ca

TissueDA Alone (µg/g) at 5 daysDA + OTC (µg/g) at 5 daysDA Alone (µg/g) at 20 daysDA + OTC (µg/g) at 20 days
Liver29.08 ± 2.9839.10 ± 3.06Lower concentrationsLower concentrations
Kidney23.28 ± 2.3525.15 ± 2.361.58 ± 0.542.75 ± 0.49
Skeletal Muscle1.14 ± 0.11.85 ± 0.380.000.1 ± 0.10
BrainLow to moderateLow to moderateLow to moderateLow to moderate
Heart4.15 ± 0.234.60 ± 0.590.48 ± 0.480.75 ± 0.10
Lungs2.45 ± 0.022.58 ± 0.270.77 ± 0.250.98 ± 0.14
SpleenLow to moderateLow to moderateLow to moderateLow to moderate
IntestineLow to moderateLow to moderateLow to moderateLow to moderate

Table 2: Average concentrations of diminazene aceturate (DA) in selected tissues of Sahel goats treated with DA alone or in combination with oxytetracycline (OTC) at 5 and 20 days post-administration. fishersci.nowikidata.org

Influence of Pathological States on Distribution

Pathological states, such as trypanosome infection, can influence the distribution of diminazene aceturate in animals. In Trypanosoma brucei brucei infected rats, the concentration of diminazene aceturate in the organs after intramuscular injection was significantly higher compared to non-infected rats. wikipedia.orgfishersci.seamericanelements.com

In dogs infected with trypanosomes, higher plasma concentrations were observed compared to healthy dogs. fishersci.sewikipedia.org However, higher tissue concentrations (except in the brain) were generally found in healthy dogs when compared with trypanosome-infected animals. wikipedia.orgfishersci.sewikipedia.orgamericanelements.comwikipedia.org In contrast, brain concentrations were reported to be higher in infected animals in some studies. americanelements.comwikipedia.org It has been hypothesized that inflammatory mediators in infected animals might decrease tissue perfusion while increasing the permeability of the blood-brain barrier, contributing to these observed differences in distribution. wikipedia.org Tissue damage caused by trypanosomiasis was also considered a potential factor. wikipedia.org

In cattle infected with Trypanosoma congolense, the stage of infection influenced some pharmacokinetic parameters. The maximum concentration of the drug in plasma was significantly greater during the acute phase of infection compared to the chronic stage and the non-infected state. wikipedia.orgoutbreak.info Similarly, the time to maximum concentration was significantly shorter during the acute phase. wikipedia.orgoutbreak.info The volume of distribution at steady state during acute infection was significantly smaller than in the non-infected state and during chronic infection. outbreak.info

Metabolic Transformations and Excretion Pathways

Information regarding the metabolic transformations of diminazene aceturate in non-human animals is limited, with some sources indicating few available data on biotransformation in laboratory animals. fishersci.no However, studies in cattle have identified metabolites. Investigations using radiolabeled diminazene in calves revealed the presence of two metabolites in the urine, in addition to the parent compound: p-aminobenzamidine (22% of the radioactivity) and p-amino-benzamide (4% of the radioactivity). atamanchemicals.com

Excretion of diminazene aceturate primarily occurs via the urine and feces. In a relay study in rats given liver from a calf dosed with diminazene, a large proportion of the dose was eliminated in the urine (21-33%) and in the feces (37-48%). fishersci.no Only small amounts were found in the bile (0.24-0.43%), although the presence in feces is indicative of biliary excretion. fishersci.no In cattle, the drug was primarily excreted in the urine, with more than seven times as much radioactivity found in the urine than in the feces. atamanchemicals.com By day 20 after dosing, over 80% of the dose had been eliminated. atamanchemicals.com

Diminazene aceturate has been detected in the milk of lactating goats and sheep, although concentrations were generally lower than in plasma and varied between species and routes of administration. cenmed.comatamanchemicals.com

Identification of Metabolites (e.g., p-aminobenzamidine, p-amino-benzamide)

Studies have identified metabolites of diminazene aceturate in the urine of treated animals. In cattle, two metabolites, p-aminobenzamidine and p-amino-benzamide, have been detected in urine following intramuscular administration of radiolabeled diminazene aceturate. fao.orgfao.orgcambridge.org In one study, p-aminobenzamidine accounted for 22% of the radioactivity in the urine, while p-amino-benzamide accounted for 4%. fao.orgfao.org The remaining radioactivity in the urine (74%) was attributed to the parent compound, unchanged diminazene. inchem.org Diminazene itself is susceptible to cleavage, which can result in the formation of p-aminobenzamidine. colab.wsresearchgate.net

Elimination Routes (e.g., Urine, Feces, Bile)

Diminazene aceturate is primarily eliminated from the body through the urine and feces, with the relative contribution of each route varying among species. In cattle, the drug is predominantly excreted in the urine. inchem.orgfao.orgcambridge.org Investigations using radiolabeled diminazene in cattle showed that significantly more radioactivity was found in the urine than in the feces. fao.org By 20 days post-dosing, over 80% of the administered dose had been eliminated in cattle. fao.org In rabbits, 40-50% of the dose was excreted in the urine and 8-20% in the feces by 7 days, with the fecal excretion suggesting biliary elimination. inchem.org In rats, a relay study indicated that a large proportion of the dose was eliminated in the urine (21-33%) and feces (37-48%), with only small amounts found in the bile (0.24-0.43%). inchem.org In dogs, the mean percentage of diminazene recovered in urine was approximately 26-28%. nih.govajol.info

Biphasic Elimination Processes

The elimination of diminazene aceturate from the blood generally follows a biphasic process in several animal species. fao.orgjosvasmouau.comnih.gov In cattle, following intramuscular administration, the decrease in concentration has been described as biphasic, with reported half-lives for the initial phase around 2 hours and for the terminal phase up to 188 hours. fao.orgjosvasmouau.comup.ac.zanih.gov Studies in dogs after intravenous injection also showed a biphasic decrease in concentration. nih.gov The elimination half-life (t1/2 beta) was reported as approximately 9.87 hours in healthy dogs and 12.51 hours in dogs infected with Trypanosoma brucei brucei. nih.gov In rabbits, biphasic pharmacokinetics were noted after intramuscular injection. inchem.orgjosvasmouau.com While a biphasic elimination is commonly observed, some studies, particularly in sheep, have indicated a triphasic elimination curve. fao.org

Enterohepatic Recirculation Phenomena

Evidence suggests that enterohepatic recirculation may contribute to the pharmacokinetic profile of diminazene aceturate in some species. An increase in the concentration of diminazene in the liver of dogs after an initial decrease has been attributed to enterohepatic recirculation. josvasmouau.com This phenomenon, where a substance is secreted into the bile and then reabsorbed from the intestine, can influence the elimination half-life and persistence of the drug in the body and tissues. josvasmouau.comresearchgate.net The persistence of diminazene aceturate concentrations in the ruminal fluids of goats treated intramuscularly has also been observed, which could be related to enterohepatic circulation or sequestration in the gastrointestinal tract. hrpub.org

Compartmental Pharmacokinetic Modeling

Compartmental modeling is used to describe and predict the disposition of diminazene aceturate within the animal body. The pharmacokinetic data for diminazene have been fitted to different compartmental models depending on the species and route of administration. In goats and sheep, following intravenous injection, the disposition of diminazene conformed to a two-compartment model, characterized by rapid distribution and slower elimination phases. nih.gov Studies in cattle have also indicated that a two-compartment model best describes the pharmacokinetic behavior of diminazene after intramuscular administration. up.ac.zanih.gov In contrast, studies in sheep have suggested a three-compartment open model based on observed triphasic elimination. fao.org For intravenous administration in healthy dogs, the pharmacokinetics were found to fit a three-compartmental model. up.ac.za Some studies in dogs have also explored recirculatory enterohepatic models to account for observed secondary peaks in plasma concentration-time profiles. researchgate.net However, the ability to fit compartmental models can be influenced by factors such as sample size and the complexity of drug distribution and elimination processes. psu.edu

Interactive Data Table: Examples of Elimination Half-Lives in Different Species

SpeciesRoute of AdministrationElimination Half-life (Terminal Phase)Source
CattleIntramuscularUp to 188 hours fao.orgup.ac.za
CattleIntramuscular222 hours nih.gov
CattleIntramuscular (Urine)173 hours fao.orgfao.org
CattleIntramuscular (Feces)207 hours fao.orgfao.org
DogsIntravenous9.87 hours (healthy) nih.gov
DogsIntravenous12.51 hours (T. b. brucei infected) nih.gov
GoatsIntravenous16.39 hours nih.gov
GoatsIntramuscular16.54 hours nih.gov
SheepIntravenous21.17 hours nih.gov
SheepIntramuscular18.80 hours nih.gov

Interactive Data Table: Metabolite Identification in Cattle Urine

CompoundPercentage of Radioactivity in UrineSource
p-aminobenzamidine22% fao.orgfao.org
p-amino-benzamide4% fao.orgfao.org
Unchanged Diminazene74% inchem.org

Interactive Data Table: Tissue Residues in Calves (ppm Equivalents) after Intramuscular Administration (3.5 mg/kg)

Tissue7 days20 daysSource
Liver75.4924.42 fao.org
Kidney54.6712.12 fao.org
Spleen2.511.00 fao.org
Muscle0.520.26 fao.org
Injection Site0.690.64 fao.org
Fat0.20<0.18 fao.org

Mechanisms of Resistance to Diminazene Aceturate

Role of Purine (B94841) Transporters in Drug Uptake and Resistance

Purine transporters play a critical role in the uptake of essential nutrients by trypanosomes. Diminazene (B1218545) aceturate, being a diamidine, is recognized and transported by some of these carriers, particularly those involved in the uptake of adenosine (B11128) and other purine analogs. Alterations in the expression or function of these transporters can significantly impact the susceptibility of trypanosomes to diminazene aceturate.

P2/TbAT1 Adenosine Transporter as a Primary Uptake Mechanism

The P2/TbAT1 adenosine transporter is widely recognized as the primary mechanism for the uptake of diminazene aceturate in Trypanosoma brucei brucei bloodstream forms. Studies have shown that diminazene is rapidly accumulated through a single transporter with a high affinity, characterized by a Km value of 0.45 ± 0.11 μM. taylorandfrancis.comwikipedia.orgresearchgate.net This uptake is dose-dependently inhibited by compounds such as pentamidine (B1679287) and adenosine, with Ki values consistent with inhibition of the P2/TbAT1 transporter. taylorandfrancis.comwikipedia.org Expression of TbAT1 in yeast confers the ability to take up radiolabeled diminazene. wikipedia.orgresearchgate.net

Permeant Transporter Km (μM) Vmax (pmol · 107 cells−1 · s−1) Reference
[3H]diminazene P2/TbAT1 0.45 ± 0.11 Not specified taylorandfrancis.comwikipedia.org

Loss-of-Function Mutations in TbAT1 and Resistance Phenotypes

A key mechanism of high-level diminazene aceturate resistance in Trypanosoma brucei is the loss of function of the P2/TbAT1 transporter. researchgate.netnih.govnih.gov This loss of function can result from genetic alterations, including deletions or point mutations, in the TbAT1 gene. researchgate.netnih.govnih.gov Laboratory strains and field isolates with diminished or absent TbAT1 activity exhibit significantly reduced diminazene uptake and display high levels of resistance. wikipedia.orgresearchgate.netnih.govnih.gov For instance, TbAT1-null mutants in T. brucei brucei showed a drastic reduction in [3H]diminazene transport, retaining only a small, nonsaturable uptake component. wikipedia.orgresearchgate.net This highlights the predominant role of TbAT1 in mediating diminazene entry.

Contribution of High-Affinity Pentamidine Transporter (HAPT1)

While TbAT1 is the primary transporter, the high-affinity pentamidine transporter (HAPT1) also contributes to diminazene uptake, acting as a secondary route. This is particularly relevant in scenarios where TbAT1 function is compromised, such as in TbAT1-deficient strains or in the procyclic form of the parasite where HAPT1 activity can be significantly higher. Studies using procyclic trypanosomes, which lack TbAT1, have demonstrated that diminazene can be transported by HAPT1. Loss of HAPT1 function has been identified as a contributing factor to the development of higher levels of diminazene resistance, especially in strains already deficient in TbAT1.

Putative P2-Type Adenosine Transporter Gene (TcoAT1) in Trypanosoma congolense Resistance

In Trypanosoma congolense, a putative P2-type adenosine transporter gene, designated TcoAT1 (or TcoNT10), has been identified as an ortholog of Trypanosoma brucei TbAT1. This gene has been implicated as a potential factor in diminazene resistance in T. congolense. Early studies suggested that mutations in TcoAT1 might be linked to resistance phenotypes. However, more recent functional characterization suggests that TcoAT1 may function as a P1-type nucleoside transporter and might not have the capacity for diminazene uptake. Furthermore, some laboratory-generated diminazene-resistant T. congolense strains did not show reduced diminazene uptake or mutations in the TcoAT1 gene. Despite these conflicting findings, the identification of TcoAT1 as a gene potentially involved in adenosine transport underscores the importance of nucleoside transporters in the context of drug resistance in T. congolense.

Altered Energy Metabolism in Resistant Parasite Isolates

Beyond drug transport mechanisms, alterations in the energy metabolism of trypanosomes may also play a role in the development of diminazene aceturate resistance. Trypanosomes rely on different metabolic pathways depending on their life stage and environment. While the primary focus of resistance research has been on drug transporters, some studies have explored metabolic changes in resistant parasites.

Metabolite/Enzyme Wild-type B. gibsoni Isolate DA-Resistant B. gibsoni Isolate Significance Reference
ATP Concentration Not specified Higher Significant
Glucose Concentration Not specified Not specified Not specified
Lactate Concentration Not significantly different Not significantly different Not significant
Pyruvate (B1213749) Concentration Not significantly different Not significantly different Not significant
Lactate Dehydrogenase Activity Not significantly different Not significantly different Not significant
Pyruvate Kinase Activity Not significantly different Not significantly different Not significant

Activity of Glycolysis Pathway Enzymes (e.g., Lactate Dehydrogenase, Pyruvate Kinase)

Alterations in the activity of enzymes involved in the glycolysis pathway have been investigated as potential contributors to diminazene aceturate resistance. Studies on diminazene aceturate-resistant isolates of Babesia gibsoni have explored the concentrations of key metabolites and the activity of crucial glycolytic enzymes.

Mitochondrial Dysfunction and Drug Accumulation

Mitochondrial function, particularly the mitochondrial membrane potential (Ψm), has been implicated in diminazene aceturate resistance, particularly in trypanosomes.

Reduced Mitochondrial Membrane Potential (Ψm) in Resistant Strains

Several studies have reported a correlation between diminazene resistance and a reduction in mitochondrial membrane potential (Ψm) in Trypanosoma congolense and Trypanosoma brucei brucei. nih.gov, biorxiv.org, nih.gov, plos.org, preprints.org, malariaworld.org In T. congolense, diminazene-resistant clones displayed a moderate reduction in Ψm compared to wild-type strains. nih.gov, biorxiv.org, nih.gov, preprints.org, malariaworld.org Similarly, Trypanosoma brucei clones resistant to isometamidium (B1672257), which also showed cross-resistance to diminazene, exhibited significantly reduced mitochondrial membrane potentials. plos.org This suggests that a diminished Ψm is a consistent feature observed in diminazene-resistant trypanosome strains.

Implications for Intramitochondrial Drug Accumulation

The reduction in mitochondrial membrane potential in resistant strains is hypothesized to affect the accumulation of diminazene within the parasite's mitochondria. Diminazene is known to target kinetoplast DNA (kDNA), which is located within the mitochondrion. biorxiv.org, malariaworld.org A reduced negative Ψm inside the mitochondria could lead to decreased uptake and accumulation of the positively charged diminazene molecule within this organelle, thereby limiting its access to its primary target. nih.gov, biorxiv.org, nih.gov, preprints.org, malariaworld.org While diminazene uptake in T. congolense appears to occur via multiple low-affinity mechanisms, including folate transporters, resistance is associated with this reduction in Ψm, which is thought to limit mitochondrial accumulation of the drug. biorxiv.org, nih.gov, preprints.org, malariaworld.org This reduced accumulation at the site of action could contribute significantly to the observed resistance phenotype.

Other Proposed Resistance Mechanisms

Beyond alterations in glycolysis and mitochondrial function, other mechanisms have been proposed to play a role in diminazene aceturate resistance.

Over-expression of CPSF3

Based on the available search results, there is no direct evidence linking the over-expression of Cleavage and polyadenylation specificity factor 3 (CPSF3) specifically to diminazene aceturate resistance. While CPSF3 has been identified as a drug target for other antiparasitic compounds, such as benzoxaboroles, and overexpression of CPSF3 has been shown to confer resistance to these compounds in Trypanosoma brucei brucei, this mechanism has not been demonstrated for diminazene aceturate resistance in the provided literature. nih.gov, biorxiv.org

Role of Folate Transporters

Studies have investigated the role of folate transporters in diminazene aceturate uptake and resistance, particularly in Trypanosoma congolense. While diminazene uptake in T. congolense appears to occur via multiple low-affinity mechanisms, including folate transporters, their direct role in mediating high-level resistance is less clear. biorxiv.orgnih.govnih.govresearchgate.net

Research indicates that expression of T. congolense folate transporters (TcoFT1-3) in diminazene-resistant Trypanosoma brucei brucei cells significantly sensitized these cells to diminazene and a related diamidine, DB829. biorxiv.orgnih.govresearchgate.net This suggests that folate transporters can contribute to diminazene uptake. However, studies on diminazene-resistant T. congolense clones have not consistently shown major changes in folate transporter sequence or expression. biorxiv.orgnih.govnih.govresearchgate.net This suggests that while folate transporters may be involved in drug entry, alterations in these transporters may not be the primary mechanism of resistance in all cases.

Instead, some studies propose that resistance in T. congolense is associated with a reduction in mitochondrial membrane potential (Ψm), which might limit the mitochondrial accumulation of the drug. biorxiv.orgnih.govnih.govresearchgate.net Genome analysis of some resistant clones has revealed mutations in vacuolar-type Ca2+-ATPase and, in some instances, mutations in folate transporters. nih.gov

Cross-Resistance Dynamics with Other Trypanocides

Cross-resistance, where resistance to one drug confers resistance to others, is a critical aspect of diminazene aceturate resistance. The dynamics of cross-resistance vary depending on the trypanosome species and the other trypanocidal agents involved.

In Trypanosoma brucei, the purine-type P2 adenosine transporter, TbAT1, is well-established as a primary transporter for diminazene. nih.govmdpi.com Loss of function mutations in TbAT1 are strongly linked to diminazene resistance and can also lead to cross-resistance to other drugs transported by this pathway, such as melarsoprol (B1676173) and pentamidine. nih.govmdpi.com However, cross-resistance patterns are not always straightforward, and instances of nonreciprocal cross-resistance between diminazene, pentamidine, or melaminophenyl arsenicals may involve alterations in intracellular targets in addition to transport mechanisms. nih.gov

Studies on Trypanosoma evansi and Trypanosoma equiperdum have investigated cross-resistance with other commonly used trypanocides, including suramin (B1662206), MelCy, quinapyramine (B1195588), and isometamidium chloride. capes.gov.brnih.gov Clones selected for resistance to diminazene aceturate were found not to be cross-resistant to suramin and isometamidium chloride. capes.gov.brnih.gov Interestingly, some diminazene-resistant clones showed increased sensitivity to quinapyramine sulfate (B86663) in in vivo tests. capes.gov.brnih.gov

Research also indicates that resistance to other trypanocides can influence sensitivity to diminazene. For example, a clone of Trypanosoma congolense resistant to isometamidium showed reduced sensitivity (3.4-fold resistance) to diminazene. woah.org Similarly, quinapyramine derivatives can potentially favor multiple resistance to diminazene, isometamidium, and ethidium. cirad.fr

The following table summarizes some observed cross-resistance dynamics:

Drug Resistance Developed AgainstObserved Cross-Resistance to Diminazene AceturateTrypanosome SpeciesSource
IsometamidiumYes (3.4-fold)T. congolense woah.org
Diminazene AceturateNo cross-resistance to Suramin or IsometamidiumT. evansi, T. equiperdum capes.gov.brnih.gov
Quinapyramine derivativesPotential for multiple resistanceRuminants cirad.fr

In Vitro Induction and Characterization of Resistance

In vitro methods are valuable tools for studying the development and characteristics of diminazene aceturate resistance in trypanosomes and other parasites. Resistance can be induced in drug-sensitive strains by exposing them to gradually increasing concentrations of the drug over time. biorxiv.orgwoah.orgresearchgate.netnii.ac.jp

Studies have successfully induced stable diminazene resistance in Trypanosoma congolense laboratory strains through in vitro exposure to increasing drug concentrations. biorxiv.org Resistance development was observed to be slow. biorxiv.org Characterization of these resistant clones showed that the resistance was stable and did not appear to negatively impact in vitro growth rates significantly, although some clones showed slightly slower growth. biorxiv.org The EC50 values for diminazene aceturate were significantly higher in the resistant clones compared to the parental sensitive strain. biorxiv.org

In vitro induction of resistance has also been achieved in Babesia gibsoni. researchgate.net A sensitive strain that could survive in a low concentration of diminazene aceturate was gradually exposed to increasing concentrations, resulting in parasites that could proliferate at much higher drug levels than the initial 50% inhibitory concentration (IC50). researchgate.net Similarly, low doses of diminazene aceturate induced resistance in Babesia bovis in vitro, with the parasites tolerating up to an 8-fold increase in dose compared to the initial IC50. nii.ac.jp However, the resistance in B. bovis was found to be unstable, lasting less than 15 days after drug withdrawal. nii.ac.jp

Characterization of in vitro selected resistant lines often involves determining the minimal effective concentration (MEC100) or half-maximal effective concentration (EC50) of the drug required to kill or inhibit parasite growth. biorxiv.orgcapes.gov.brnih.gov These values provide a quantitative measure of the level of resistance. Additionally, researchers employ techniques such as transport studies, whole-genome sequencing, and RNA-seq to investigate the underlying mechanisms of resistance in these selected lines, including potential changes in drug uptake, transporter genes, and other cellular processes. biorxiv.orgnih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Diminazene Aceturate Quantification

Chromatographic Techniques

Chromatographic methods are widely used for separating and quantifying diminazene (B1218545) aceturate, often coupled with different detection systems to enhance sensitivity and specificity.

High Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) Detection

HPLC is a prominent technique for the analysis of diminazene aceturate in various matrices, including pharmaceutical formulations, milk, plasma, and tissues up.ac.zaumpr.ac.idnih.govbioline.org.brnih.govfao.orgresearchgate.net. The versatility of HPLC allows for coupling with different detectors, most commonly UV and Mass Spectrometry.

UV detection is frequently used due to diminazene aceturate's absorbance properties. Methods have been developed utilizing reversed-phase HPLC columns, such as C18, with mobile phases typically consisting of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and buffered aqueous solutions at specific pH values up.ac.zaumpr.ac.idnih.govnih.govresearchgate.netnajah.edu. For instance, one validated reversed-phase HPLC method for simultaneous assay of diminazene aceturate and antipyrine (B355649) in pharmaceutical formulations employed a Lichrospher-60 RP-select B column with a mobile phase of acetonitrile-methanol-ammonium formate (B1220265) (pH 4.0, 20 mM) (10:10:80 v/v/v) and UV detection at 254 nm nih.govcapes.gov.br. This method demonstrated a limit of detection (LOD) of 50 ng/ml and a limit of quantification (LOQ) of 10 µg/ml nih.gov. Another HPLC method for diminazene determination in raw bovine milk used a Phenomenex LUNA CN column with a gradient of acetonitrile and buffered mobile phase, monitored at 372 nm. This method achieved a LOQ of 10 ppb (ng/g) and demonstrated an average recovery of 90.4 ± 14.5% for levels between 25 and 400 ppb nih.govoup.com.

Coupling HPLC with Mass Spectrometry (LC-MS) provides enhanced specificity and is particularly useful for identifying related substances and impurities alongside the quantification of diminazene aceturate umpr.ac.idnih.gov. LC/MS operated in positive ion mode has been used to identify manufacturing and degradation impurities of diminazene aceturate nih.gov.

Research findings highlight the importance of mobile phase pH optimization in HPLC for efficient separation and optimal peak characteristics, especially for compounds like diminazene aceturate which have acidic properties umpr.ac.id. Stability-indicating HPLC methods have also been developed to assess the degradation of diminazene aceturate under various stress conditions, revealing its susceptibility to degradation at acidic pH umpr.ac.id.

Table 1: Examples of HPLC Methods for Diminazene Aceturate Quantification

MatrixColumnMobile PhaseDetectionLODLOQRecovery (%)Reference
Pharmaceutical FormulationsLichrospher-60 RP-select BAcetonitrile-methanol-ammonium formate (pH 4.0, 20 mM) (10:10:80 v/v/v)UV (254 nm)50 ng/ml10 µg/mlNot specified nih.govcapes.gov.br
Raw Bovine MilkPhenomenex LUNA CNAcetonitrile-buffered mobile phase (gradient)UV (372 nm)50 µg/l10 µg/kg (10 ppb)90.4 ± 14.5 (25-400 ppb) nih.govoup.com
Cattle PlasmaNova Pak C18Acetonitrile/0.005 M Na-octane sulphonate, 0.1% triethylamine, pH 3.2UV (370 nm)2 ng/ml10 ng/ml> 96 (> 10 ng/ml) up.ac.za
Veterinary Granules/Bulk PowdersC18 (150 x 4.6 mm, 5 µm)Phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (70:30 v/v)UV (250 nm)Not specifiedNot specified> 97 umpr.ac.idresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is more commonly cited for diminazene aceturate analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored bioline.org.brresearchgate.net. However, some early GC-MS methods were reported to determine the reduction product of diminazene, 4-aminobenzamidine, rather than the intact compound, and were considered tedious up.ac.za. More recent applications of GC-MS in related research demonstrate its capability for identifying organic compounds, though specific detailed methods for direct diminazene aceturate quantification by GC-MS are less prevalent in the provided search results compared to HPLC or ELISA nih.gov.

Paper and Thin-Layer Chromatography (TLC)

Paper and Thin-Layer Chromatography (TLC) are simpler chromatographic techniques that have been historically used for the determination of diminazene, particularly in plasma researchgate.netfao.org. While TLC offers advantages in terms of cost and simplicity, it is generally considered less sensitive and specific compared to HPLC or GC-MS for the quantification of diminazene aceturate up.ac.zaresearchgate.netfao.org. Early methods using paper and thin-layer chromatography for diminazene analysis in plasma were reported but were noted for lacking sensitivity to submicrogram levels fao.org.

Spectrometric and Immunoassays

Spectrometric methods and immunoassays offer alternative approaches for quantifying diminazene aceturate, often providing higher throughput for certain applications.

Colorimetry/Spectrophotometry

Colorimetry and spectrophotometry involve measuring the absorbance of light by a solution containing the analyte. These methods have been applied to the determination of diminazene aceturate nih.govfao.orgbibliomed.orgresearchgate.net. UV spectrophotometry has been used for the simultaneous determination of diminazene diaceturate and phenazone in bulk and dosage forms, measuring absorbance at specific wavelengths (e.g., 398 nm for diminazene diaceturate) nih.govresearchgate.net. Derivative spectrophotometry has also been employed to improve selectivity when analyzing mixtures nih.govresearchgate.net. While colorimetric methods were used in earlier studies for diminazene determination in plasma and milk, UV-spectrophotometric methods are considered more sensitive fao.orgbibliomed.org.

Table 2: Spectrophotometric Method Parameters for Diminazene Diaceturate

MethodAnalyte CombinationMatrixWavelength(s)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
UV Derivative SpectrophotometryDiminazene Diaceturate & PhenazoneBulk and Dosage Forms398 nm (for Diminazene)2–100.631.92 nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that has been developed for the detection and quantification of diminazene aceturate, particularly in biological matrices like serum and tissues nih.govbioline.org.brresearchgate.netku.ac.kekalro.orgresearchgate.net. ELISA offers advantages in terms of sensitivity and the ability to handle a large number of samples, making it suitable for routine monitoring and residue studies nih.govku.ac.ke.

Competitive ELISA formats have been developed for diminazene. These assays typically involve competition between diminazene in the sample and a labeled diminazene conjugate for binding sites on antibodies raised against diminazene nih.govku.ac.kekalro.org. The detection limit of a competitive ELISA for diminazene in bovine serum was reported as 0.8 ng/ml nih.govkalro.org. ELISA methods have also been optimized and validated for the determination of diminazene residues in edible animal tissues such as muscle, liver, and kidney, with reported detection limits in the low ng/g range bioline.org.brku.ac.ke. For example, a competitive ELISA for diminazene residues in tissues showed detection limits of 2.4 ng/g for muscle, 2.5 ng/g for liver, and 2.2 ng/g for kidney ku.ac.ke. The specificity of these ELISA methods is generally high, although some minor cross-reactivity with structurally related compounds like isometamidium (B1672257) chloride has been observed nih.govku.ac.kekalro.org.

Table 3: ELISA Method Performance for Diminazene Aceturate

MatrixAssay TypeDetection LimitSpecificityRecoveries (%)Reference
Bovine SerumCompetitive ELISA0.8 ng/mlHigh (negligible cross-reactivity with homidium bromide and quinapyramine (B1195588) sulphate/chloride, 0.71% with isometamidium chloride)Not specified nih.govkalro.org
Animal Tissues (Muscle, Liver, Kidney)Competitive ELISAMuscle: 2.4 ng/g, Liver: 2.5 ng/g, Kidney: 2.2 ng/gHigh (99.997%, recognizing only isometamidium at 0.003%)> 77 (spiked tissues), 96.0 ± 9.5 (Dilutional parallelism) bioline.org.brku.ac.ke

Radiometric Methods (e.g., Using 14C-radiolabeled Diminazene)

Radiometric methods, particularly those employing 14C-radiolabeled diminazene aceturate, have been utilized for investigating the disposition and residue levels of the drug in animals. These methods involve administering the radiolabeled compound and then measuring the radioactivity in different samples over time. Investigations using radiolabeled diminazene administered intramuscularly to cattle have shown that the compound is eliminated in the urine and feces according to a biphasic process. fao.org More than seven times as much radioactivity was found in the urine than in the feces in cattle, with over 80% of the dose eliminated by day 20 after dosing. fao.org The terminal half-lives were reported as 173 hours for urine and 207 hours for feces in cattle. fao.org

Radiometric methods can determine the total active species present, which may include metabolites in addition to the parent drug. iaea.org While sensitive, a potential limitation of radiometric methods is their lack of specificity, as they measure total radioactivity rather than the intact drug itself. iaea.org Studies in cattle using 14C-radiolabelled diminazene aceturate have established pharmacokinetic profiles and residue levels in various tissues. iaea.org, kalro.org For instance, maximal diminazene aceturate residue levels were found in milk 8 hours post-treatment and declined biexponentially. kalro.org In these studies, higher drug residues were often found in the kidney compared to the liver and heart. kalro.org

Sample Preparation and Extraction Strategies

Effective sample preparation and extraction are critical steps in the accurate quantification of diminazene aceturate from complex biological matrices. Various techniques have been employed to isolate the analyte from interfering substances and concentrate it for analysis.

Deproteinization Techniques for Plasma and Tissue Samples

Deproteinization is a common initial step in preparing plasma and tissue samples for analysis, aimed at removing proteins that can interfere with analytical techniques. One approach involves vortexing one volume of plasma with half a volume of 10% hydrochloric acid, followed by centrifugation to separate the precipitated proteins. researchgate.net Deproteinized trout plasma has also been used in in vitro studies involving diminazene aceturate. bioone.org Acidic deproteinization has been evaluated for the measurement of other compounds in plasma samples. pharmacyjournal.info

Paired-Ion Extraction Methods

Paired-ion extraction is a technique used to improve the extraction efficiency of ionizable compounds like diminazene aceturate. This method involves forming an ion pair between the charged drug molecule and a counter-ion, making the complex more soluble in organic solvents. Paired-ion extraction coupled with HPLC has been applied for the determination of diminazene in plasma. fao.orgingentaconnect.comup.ac.zatypeset.io An HPLC method utilizing paired-ion extraction and an internal standard demonstrated a sensitivity of 0.05 ppm in plasma. fao.org A modified paired-ion extraction and HPLC method for determining diminazene in cattle plasma involved solid-phase extraction with acetonitrile/0.025 M Na-octane sulphonate and 2% acetic acid as eluent, yielding recoveries greater than 90%. up.ac.za

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a versatile technique used for sample cleanup and concentration. It involves passing the sample through a solid phase that retains the analyte of interest, while impurities are washed away. Diminazene is isolated from milk components using a cyano solid-phase extraction column. researchgate.netnih.gov The drug is then eluted using a methanol-ion pairing reagent. researchgate.netnih.gov SPE has been successfully applied for the simultaneous determination of diminazene aceturate and other trypanocidal drugs in cattle tissues. researchgate.netchrom-china.comnih.gov In such methods, tissue samples are extracted with water-acetonitrile mixtures and cleaned up using Oasis WCX cartridges. researchgate.netchrom-china.comnih.gov Solid-phase extraction using LC-18 SPE tubes has also been employed in sample preparation for diminazene analysis in plasma. up.ac.za

Borax (B76245) Extraction from Tissues

Borax extraction is a specific method used for the extraction of diminazene residues from animal tissues. A competitive enzyme-linked immunosorbent assay (cELISA) for determining diminazene residues in edible animal tissues utilizes extraction in 0.1 M borax buffer at pH 9.7. researchgate.netajol.infoku.ac.keku.ac.ke This method has been investigated and validated for determining diminazene in tissues, showing high specificity and good recoveries. ku.ac.keku.ac.ke

Method Validation Parameters

Analytical method validation is crucial to ensure the reliability, accuracy, and consistency of the results obtained. Several parameters are typically evaluated during the validation process for diminazene aceturate quantification methods. These parameters often include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netchrom-china.comumpr.ac.idthieme-connect.comnajah.eduresearchgate.netresearchgate.net

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. Methods have demonstrated linearity over various concentration ranges, with high correlation coefficients. researchgate.netchrom-china.comumpr.ac.idresearchgate.netresearchgate.net The range defines the concentration interval over which the method provides acceptable linearity, accuracy, and precision. umpr.ac.idthieme-connect.comnajah.edu

Accuracy assesses how close the measured values are to the true concentration. Recoveries from spiked samples are often used to evaluate accuracy. researchgate.netajol.infoku.ac.keku.ac.ke Precision indicates the reproducibility of the method, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both intra-assay (within a single run) and inter-assay (between different runs) precision are usually evaluated. researchgate.netchrom-china.comajol.inforesearchgate.net

The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netchrom-china.comku.ac.keku.ac.keumpr.ac.idthieme-connect.comnajah.edu Reported LOD and LOQ values for diminazene aceturate vary depending on the matrix and the specific analytical method used. For instance, in cattle tissues, LODs and LOQs of 0.01 mg/kg and 0.025 mg/kg, respectively, have been reported for a SPE-HPLC method. researchgate.netchrom-china.com For a cELISA method in animal tissues, LODs ranged from 2.2 to 2.5 ng/g and LOQs from 3.74 to 7.5 ng/g depending on the tissue type. researchgate.netajol.infoku.ac.keku.ac.ke

Specificity (or selectivity) confirms that the method accurately measures the target analyte without interference from other compounds in the sample matrix. thieme-connect.comnajah.eduresearchgate.net Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in method parameters. thieme-connect.comnajah.eduresearchgate.net System suitability parameters are also employed to verify that the chromatographic system is performing adequately for the analysis. thieme-connect.comnajah.edu

Here is a summary of some method validation parameters reported for diminazene aceturate analysis:

ParameterMethod TypeMatrixRangeLODLOQRecoveries (%)Precision (RSD/CV %)Reference
Linearity, Accuracy, Precision, LOD, LOQ, RobustnessHPLCPharmaceutical formulations20-100 µg/mL (DMZ)---- umpr.ac.id
Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ, Ruggedness/RobustnessHPLCInjectable Solution60-140% of test concentration---- thieme-connect.comnajah.edu
Linearity, Accuracy, Precision, LOD, LOQ, SpecificityHPLC-SPECattle tissuesNot specified0.01 mg/kg0.025 mg/kg82.2-97.6Intra-day: 0.3-5.2; Inter-day: 1.3-5.2 researchgate.netchrom-china.com
Specificity, Recoveries, LOD, LOQ, PrecisioncELISAAnimal tissuesNot specified2.2-2.5 ng/g3.74-7.5 ng/g>77Within-assay: 2.4; Between-assay: 15.5 researchgate.netajol.infoku.ac.keku.ac.ke
Linearity, Accuracy, Precision, Specificity, LOD, LOQHPLCGranules and bulk powders0.002-1 mg/mL (both compounds)3.2 µg/mL (diminazene diaceturate)9.7 µg/mL (diminazene diaceturate)97.4-103.7Intra-assay: <2.5; Inter-day: <2.9 researchgate.net
Precision, LOQ, LODHPLCPlasma and tissueNot specified0.04 µg/ml (plasma)0.20 µg/ml (plasma), 0.40 µg/g (tissue)-- pharmacyjournal.info

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in validating analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is typically determined as the concentration yielding a signal-to-noise ratio of approximately 3:1, while the LOQ is determined at a signal-to-noise ratio of approximately 10:1, ensuring acceptable precision and accuracy najah.eduthieme-connect.com.

Reported LOD and LOQ values for diminazene aceturate vary depending on the analytical method employed. For instance, a validated HPLC method for the simultaneous determination of diminazene diaceturate and phenazone in veterinary granules and bulk powders reported an LOD of 3.2 µg/mL and an LOQ of 9.7 µg/mL for diminazene diaceturate nih.govpopline.orgresearchgate.net. Another validated HPLC method for an injectable solution containing diminazene aceturate and antipyrine reported an LOD of 0.03 mg/L and an LOQ of 0.11 mg/L for diminazene aceturate najah.edu. A derivative spectrophotometric method for the simultaneous determination of diminazene diaceturate and phenazone in bulk and dosage forms found LOD and LOQ values of 0.63 µg/mL and 1.92 µg/mL, respectively, for diminazene diaceturate nih.govresearchgate.netnih.gov.

These values highlight the sensitivity of the developed methods, enabling the detection and quantification of diminazene aceturate at low concentrations.

Here is a table summarizing reported LOD and LOQ values for diminazene aceturate using different analytical methods:

MethodMatrixLOD (µg/mL or mg/L)LOQ (µg/mL or mg/L)Source
HPLC (UV Detection at 250 nm)Veterinary granules and bulk powders3.29.7 nih.govpopline.orgresearchgate.net
HPLC (UV Detection at 291 nm)Ready injectable solution0.03 mg/L0.11 mg/L najah.edu
Derivative Spectrophotometry (398 nm)Bulk and dosage forms0.631.92 nih.govresearchgate.netnih.gov
HPLC (UV Detection at 254 nm)Liposomal formulationNot specifiedNot specified cambridge.org
Differential Pulse VoltammetryVeterinary preparation, milk, urine5.27 x 10-9 mol L-11.2 x 10-8 mol L-1 researchgate.netrsc.org

Accuracy and Recovery Rates

Accuracy refers to the closeness of agreement between the value found and the accepted true value. Recovery studies are conducted to evaluate the accuracy of an analytical method by measuring the ability to detect the analyte in the presence of other components in the sample matrix thieme-connect.comnih.gov.

Validated methods for diminazene aceturate have demonstrated good accuracy and recovery rates. For an HPLC method analyzing diminazene diaceturate and phenazone, accuracy was established alongside precision and specificity nih.govpopline.org. Another HPLC method reported accuracy greater than 97% for diminazene aceturate, with recovery studies conducted at concentrations of 80%, 100%, and 120% of the test concentration najah.eduthieme-connect.com. The percentage recovery and percentage Relative Standard Deviation (RSD) were calculated for replicate samples najah.eduthieme-connect.com.

Recovery studies for a differential pulse voltammetry method for diminazene in spiked bovine milk samples at spiking levels of 25, 125, 250, and 500 µg/mL showed percentage recoveries ranging from 88.6% to 97.4% researchgate.net. An HPLC method for diminazene aceturate in liposomal formulations reported an accuracy with a recovery of 100 ± 2% cambridge.org.

These findings indicate that these analytical methods can accurately quantify diminazene aceturate in different sample types with acceptable recovery rates.

Here is a table summarizing reported accuracy and recovery data for diminazene aceturate:

MethodMatrixAccuracy / Recovery (%)DetailsSource
HPLC (UV Detection at 291 nm)Ready injectable solution> 97Recovery studies at 80%, 100%, 120% of test concentration najah.eduthieme-connect.com
Differential Pulse VoltammetrySpiked bovine milk samples88.6 – 97.4Spiking levels: 25, 125, 250, 500 µg/mL researchgate.net
HPLC (UV Detection at 254 nm)Liposomal formulation100 ± 2 cambridge.org
Derivative SpectrophotometryBulk and dosage forms88.32 - 90.96Recovery studies by spiking sample with standard at 50%, 100%, 150% nih.gov nih.gov

Specificity and Selectivity

Specificity and selectivity are crucial attributes of an analytical method, ensuring that the method accurately measures the analyte of interest without interference from other components in the sample matrix, such as excipients, impurities, or degradation products thieme-connect.comrsc.org.

Validated methods for diminazene aceturate have demonstrated good specificity and selectivity. An HPLC method for the simultaneous determination of diminazene diaceturate and phenazone was shown to be specific, with the potential to determine these drugs simultaneously from dosage forms without interference from each other nih.govpopline.orgresearchgate.net. The specificity of this method was established during validation nih.govpopline.org.

Another validated HPLC method for a ready injectable solution containing diminazene aceturate and antipyrine also demonstrated good selectivity nih.govthieme-connect.com. The method was validated for parameters including specificity najah.eduthieme-connect.com. The specificity of a differential pulse voltammetric method was proven by its ability to determine diminazene in a veterinary preparation without interference from commonly present excipient, phenazone rsc.org. For the HPLC method used for liposomal formulations, specificity was tested in the presence of liposomal formulation components (without the drug), and the results showed no influence on the drug assay cambridge.org.

These studies confirm that the developed analytical methods are specific and selective for the quantification of diminazene aceturate in various matrices.

Stability Indicating Properties

A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients nih.gov. Such methods are vital for stability studies to monitor the degradation of the drug over time and under different stress conditions.

Several validated methods for diminazene aceturate have been reported to be stability-indicating. An HPLC method for the analysis of diminazene aceturate and antipyrine combination in a ready injectable solution was developed and validated as stability-indicating nih.govnajah.eduthieme-connect.comthieme-connect.com. A stability-indicating study was carried out, indicating that this method could be used for purity and degradation evaluation of these formulations nih.gov.

Forced degradation studies are typically conducted to assess the stability-indicating power of a method. Diminazene diaceturate has been shown to be prone to degradation under specific conditions. For instance, it was found to degrade at acidic pH via first-order kinetics, with the degradation being temperature-dependent researchgate.netnih.gov. Significant degradation of diminazene was observed in the acidic pH range (pH 1.0-5.0), with more than 95% degradation at pH 1.0-3.0 umpr.ac.id. Degradation also increased in the alkaline range (pH 11.0-14.0) umpr.ac.id. Photo-instability of diminazene diaceturate has also been reported nih.govresearchgate.netnih.gov. While slight degradation was observed under alkaline, UV, and indoor room light conditions in one study, phenazone remained stable researchgate.netumpr.ac.id.

A derivative spectrophotometric method was also proved to be stability indicating and successfully resolved diminazene diaceturate in the presence of its degradation products nih.gov.

These stability-indicating methods are crucial tools for the quality control and stability assessment of diminazene aceturate formulations.

Synthesis and Structure Activity Relationship Sar Studies of Diminazene Aceturate Derivatives

Modification of Amidine Groups and Impact on DNA/G-Quadruplex Binding

Diminazene (B1218545) aceturate (also known as Berenil or DMZ) is recognized as a classic binder of the DNA duplex minor groove, particularly in AT-rich regions. rsc.orgnih.gov However, recent biophysical studies have revealed that diminazene also binds with exceptionally high affinity to G-quadruplexes (G4s), which are secondary structures of nucleic acids implicated in key cellular processes and considered targets for cancer therapy. nih.govrsc.orgresearchgate.net The dissociation constant (Kd) for diminazene's binding to several G-quadruplexes is approximately 1 nM, indicating an affinity that is about 1,000 times stronger than its binding to AT-rich duplex DNA. rsc.orgnih.gov

Structure-activity relationship studies have demonstrated that the two terminal amidine groups on the diminazene molecule are critical for its binding to both duplex DNA and G-quadruplexes. nih.govrsc.org These cationic groups are understood to form important hydrogen-bonding interactions within the DNA minor groove. rsc.org Molecular dynamics simulations further support that the primary driving forces for binding are electrostatic interactions between the cationic diminazene and the anionic phosphate (B84403) backbone of the DNA, as well as van der Waals interactions. nih.gov The binding mode to G-quadruplexes, however, appears to differ from its interaction with duplex DNA. The absence of an induced circular dichroism (CD) signal when diminazene binds to G-quadruplexes suggests a binding mechanism involving end-stacking or intercalation rather than groove binding. rsc.org This has led researchers to hypothesize that modifying or removing one or both amidine groups could create analogs incapable of binding to the DNA minor groove, potentially leading to more selective G-quadruplex ligands. rsc.org This line of inquiry reveals that diminazene's biological effects may be mediated through G-quadruplex binding, and its scaffold is a promising starting point for developing new G-quadruplex-targeting ligands. nih.govrsc.org

Table 1: Comparative Binding Affinity of Diminazene Aceturate
Target MoleculeBinding Affinity (Dissociation Constant, Kd)Reference
G-Quadruplexes~1 nM rsc.orgnih.gov
AT-rich Duplex DNA~1 µM (1000-fold weaker than G-Quadruplex) rsc.orgnih.gov

Development of Novel Triazene (B1217601) Derivatives with Modified Cytotoxicity Profiles

In the quest to modulate the biological activity of diminazene, researchers have synthesized novel triazene derivatives. rsc.org The triazene functional group, known for its presence in cytotoxic and antitumor alkylating agents like dacarbazine (B1669748) and temozolomide, offers a versatile chemical handle for structural modification. nih.govnih.gov Studies on various 1,3-diaryltriazenes have shown them to possess significant antimicrobial, antifungal, and cytotoxic properties. nih.govnih.gov

One strategy involved converting one of the essential amidine groups of diminazene into a triazene moiety. rsc.org This modification aimed to alter the DNA binding profile, potentially reducing duplex DNA interaction while maintaining G-quadruplex affinity. rsc.org Separately, extensive research has been conducted on the synthesis of other novel triazene derivatives to evaluate their cytotoxic profiles against various human cancer cell lines. nih.govnih.gov These studies have demonstrated that the cytotoxic effects of triazenes are potent and can surpass those of established drugs like temozolomide. nih.gov For instance, a series of triazenes with different alkyl and aryl moieties showed marked cytotoxicity against eight different cancer cell lines, including PC3, HT29, Hela, and MCF7. nih.gov Structure-activity relationship analyses from these studies suggest that the presence of aryl groups is critical for the biological activities of these compounds. nih.gov Another study synthesized a novel diminazene aceturate derivative, DAD3, which exhibited lower cytotoxicity and a more potent anti-inflammatory effect in bovine mammary epithelial cells compared to the parent compound. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Selected Triazene Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
1,3-bis(2-ethoxyphenyl)triazene CVarious Cancer Cell Lines0.560 - 3.33 nih.gov
HUVEC (Non-cancerous)12.61 nih.gov
1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene EVarious Cancer Cell Lines3 - 15.54 nih.gov

Synthesis and Evaluation of Phosphonium (B103445) Salts as Trypanocidal Agents

Building on the core structure of diamidine trypanocides, researchers have synthesized and evaluated phosphonium salts as alternative therapeutic agents against African trypanosomes. nih.gov A comprehensive study involved the synthesis of 73 bisphosphonium salts and 10 monophosphonium salt derivatives, which were subsequently tested in vitro against various wild-type and resistant strains of Trypanosoma brucei. nih.govresearchgate.net

The results of this research were highly promising, with more than half of the synthesized compounds demonstrating submicromolar efficacy (EC50 values) against the parasites. nih.gov A crucial finding was that these phosphonium compounds did not exhibit cross-resistance with existing diamidine drugs such as pentamidine (B1679287), suggesting a different mechanism of uptake or action. nih.govresearchgate.net Furthermore, the compounds generally displayed a favorable selectivity index when tested against human cell lines. nih.gov Investigations into their mechanism revealed that the trypanocidal activity did not depend on any of the known T. brucei drug transporters, although some of the bisphosphonium derivatives did inhibit the low-affinity pentamidine transporter. nih.gov To better understand the structure-activity relationships within this class of compounds, a comparative molecular field analysis (CoMFA) model was generated, which helped identify the key structural features required for potent trypanocidal activity. nih.gov

Table 3: Summary of Phosphonium Salts as Trypanocidal Agents
Compound ClassNumber SynthesizedIn Vitro Activity (vs. T. brucei)Cross-Resistance with DiamidinesReference
Bisphosphonium Salts73>50% showed submicromolar EC50None observed nih.govresearchgate.net
Monophosphonium Salts10>50% showed submicromolar EC50None observed nih.gov

Design of Truncated S-MGBs

Inspired by the potent antiparasitic activities of the diamidine class of minor groove binders (MGBs), which includes diminazene, scientists have designed and synthesized truncated Strathclyde-Minor Groove Binders (S-MGBs). rsc.orgnih.gov The design strategy involved removing a pyrrole (B145914) ring from the standard S-MGB structure to mimic the natural product disgocidine and to create molecules with physicochemical properties more akin to classic diamidines like pentamidine and furamidine. nih.gov

The primary goals of this truncation strategy were to enhance parasite-specific activity and to reduce the tendency of these molecules to aggregate in aqueous environments, a common issue with larger S-MGBs. rsc.orgnih.gov A panel of seven truncated S-MGBs was synthesized and evaluated against several clinically relevant bacteria and parasites. rsc.org This research led to the identification of a lead compound that possesses significant activity specifically against trypanosomes and Leishmania. rsc.orgnih.gov Importantly, this lead truncated S-MGB was also found to be less affected by aggregation compared to its full-length analog, demonstrating the success of the design strategy. rsc.orgnih.gov

Table 4: Design and Properties of Truncated S-MGBs
Design StrategyObjectiveOutcomeReference
Removal of a pyrrole ring to mimic diamidinesIncrease parasite specificityLead compound identified with activity against trypanosomes and Leishmania rsc.orgnih.gov
Reduce molecular aggregationLead compound showed less aggregation than full-length analogue rsc.orgnih.gov
Improve physicochemical propertiesCreated smaller S-MGBs more comparable to classic diamidines nih.gov

Investigation of Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors

The Trypanosome Alternative Oxidase (TAO) is a validated drug target for African trypanosomiasis because it is essential for the parasite's respiration and is absent in mammalian hosts. nih.govnih.govtees.ac.uk Previous research had identified potent TAO inhibitors featuring a 2,4-dihydroxy-6-methylbenzoic acid "head" and a mitochondrion-targeting cationic "tail," such as triphenylphosphonium (TPP+) or quinolin-1-ium. nih.govworktribe.com Cationic groups like benzamidine, which is a key feature of diminazene, are known to accumulate in the mitochondria of trypanosomes. nih.govacs.org

This prompted an investigation into whether replacing the TPP+ or quinolin-1-ium cations with smaller imidazoline- or benzamidine-based cations could improve inhibitory activity. nih.gov The hypothesis was that these smaller, structurally different cations might insert more deeply into the enzyme's active site, leading to more favorable interactions. nih.govacs.org A series of new analogs were synthesized to explore this possibility. acs.org However, the structure-activity relationship studies revealed that this modification was detrimental to both the enzymatic and cellular activity of the TAO inhibitors. nih.govworktribe.com The resulting compounds showed only low micromolar range activities, and the research concluded that modulation of the tail region with these particular polar substituents generally diminishes the inhibitory effect on TAO. nih.govworktribe.com

Table 5: SAR of Cationic "Tails" in TAO Inhibitors
Cationic "Tail" GroupEffect on TAO InhibitionRationale for InvestigationReference
Triphenylphosphonium (TPP+), Quinolin-1-iumNanomolar inhibitionEstablished mitochondrion-targeting groups nih.govworktribe.com
Imidazoline-based, Benzamidine-basedDetrimental to activity (low micromolar range)Hypothesized to allow deeper insertion into active site nih.govnih.gov

Antiparasitic Efficacy in in Vitro and Animal Models

Trypanocidal Activity

Diminazene (B1218545) aceturate is a commonly used drug for treating trypanosome infections in livestock such as cattle, sheep, and goats. josvasmouau.com It is also effective against Trypanosoma vivax, T. evansi, and T. congolense, and at higher doses, it shows efficacy against T. brucei. indiamart.com The mechanism of action is thought to involve binding to the kinetoplast DNA (kDNA) of trypanosomes, thereby inhibiting DNA replication. researchgate.netcabidigitallibrary.orgmedchemexpress.comup.ac.za This binding occurs in a non-intercalative manner, specifically interacting with AT-rich regions of the kDNA. medchemexpress.com

Against Trypanosoma brucei (e.g., T. b. brucei, T. b. rhodesiense)

Diminazene aceturate has demonstrated efficacy against Trypanosoma brucei brucei in experimental models. Studies in rats infected with T. b. brucei showed complete clearance of the parasite from the blood within 120 hours post-treatment with diminazene aceturate at a dose of 7.0 mg/kg body weight. nih.gov Treatment led to improvements in hematological parameters such as packed cell volume (PCV), total red blood cell (RBC) and white blood cell (WBC) counts, and hemoglobin concentration (Hb). nih.gov

In vitro studies have also investigated the effects of diminazene aceturate on Trypanosoma brucei brucei. Diminazene aceturate showed a dose-dependent effect on cell viability and mitochondrial membrane integrity of the parasites. plos.orgnih.govug.edu.gh It was observed to cause a significant loss of kinetoplast in a high percentage of trypanosomes (82%). plos.orgnih.govug.edu.gh

The efficacy of diminazene in Trypanosoma brucei brucei is linked to the expression of the purine-type P2 adenosine (B11128) transporter, TbAT1, which plays a crucial role in drug uptake into the parasite. mdpi.com The high-affinity pentamidine (B1679287) transporter (HAPT1) also contributes to uptake as a secondary route. mdpi.com Resistance to diminazene in T. brucei is often associated with mutations leading to loss of function of the TbAT1 transporter. mdpi.com

Combination therapy involving diminazene aceturate has also been explored for treating T. b. brucei. A study in dogs experimentally infected with a relapsing strain of T. b. brucei showed that a combination of secnidazole (B1681708) and diminazene aceturate cleared parasitaemia within 3 days and prevented relapse, unlike diminazene aceturate monotherapy where parasitaemia did not clear. scielo.br This combination therapy also led to significantly higher leukocyte counts, RBC counts, PCV, and Hb concentration compared to monotherapy. scielo.br

Against Trypanosoma congolense

Diminazene aceturate is effective against Trypanosoma congolense. indiamart.com The mechanism of resistance in Trypanosoma congolense to diminazene has been proposed to involve a putative P2-type adenosine transporter gene, TcoAT1, which is considered an ortholog of TbAT1 and has been implicated as a key factor in diminazene resistance in this species. mdpi.com

In vitro studies comparing different formulations of isometamidium (B1672257) chloride showed that commercial formulations had similar IC50 values to purified isometamidium chloride for Trypanosoma congolense and Trypanosoma brucei brucei. capes.gov.br

Against Trypanosoma evansi

Diminazene aceturate is effective against Trypanosoma evansi, the causative agent of "surra". cambridge.orgindiamart.comcabidigitallibrary.orgscispace.com Its efficacy has been reported in various animals including camels, cattle, water buffalo, and donkeys. cabidigitallibrary.orgscispace.com However, conflicting reports on its efficacy exist, suggesting potential differences in sensitivity among T. evansi isolates from different regions. cabidigitallibrary.orgscispace.com

In experimentally infected rats, treatment with diminazene aceturate at a dose of 3.5 mg/kg initially cleared parasitaemia, but relapse was observed, indicating limitations against the parasite at this dose or with delayed treatment. scispace.com Treatment at a higher dose of 7 mg/kg at an early stage of infection (5 days post-infection) was effective in clearing trypanosomes from organ impression smears. scispace.com

In cats experimentally infected with Trypanosoma evansi, treatment with diminazene aceturate showed an efficacy of 85.7%. nih.gov Treated animals showed normalization of hemogram. nih.gov

In vitro studies on Trypanosoma evansi have shown a dose-dependent effect of diminazene aceturate on parasite mortality. cambridge.orgnih.govresearchgate.netparasitol.kr For instance, conventional diminazene aceturate at concentrations of 1, 2, and 3 µg/mL demonstrated trypanocidal activity in culture medium. cambridge.orgnih.gov Liposomal formulations of diminazene aceturate showed greater in vitro susceptibility of T. evansi compared to conventional formulations. cambridge.orgnih.govresearchgate.net

Studies evaluating the in vitro sensitivity of Trypanosoma evansi clones to diminazene aceturate have shown a wide range of minimal effective concentrations (MEC100) needed to kill 100% of the parasite population within 24 hours, indicating variability in sensitivity among different clones. nih.gov

In Vitro Susceptibility Testing and Dose-Dependent Effects

In vitro susceptibility testing is a valuable tool for assessing the efficacy of diminazene aceturate against trypanosomes and for detecting drug-resistant isolates. capes.gov.brcabidigitallibrary.org Assays such as the alamarBlue assay have been used to determine the effect of diminazene aceturate on cell viability. plos.orgnih.govug.edu.gh

Diminazene aceturate consistently demonstrates a dose-dependent effect on trypanosome viability and proliferation in vitro. cambridge.orgplos.orgnih.govug.edu.ghnih.govresearchgate.netparasitol.krnih.gov Higher concentrations generally lead to greater parasite mortality and inhibition of growth. cambridge.orgplos.orgnih.govug.edu.ghnih.govresearchgate.netparasitol.krnih.gov

Data from in vitro studies highlight the variability in sensitivity among different Trypanosoma species and even among different clones or strains of the same species. nih.gov For example, MEC100 values for Trypanosoma evansi clones ranged significantly. nih.gov

Influence on Parasite Morphology and Viability (e.g., Trypomastigote Mortality)

Diminazene aceturate treatment impacts the morphology and viability of trypanosomes. In vitro studies with Trypanosoma brucei brucei have shown that diminazene aceturate can cause a significant loss of kinetoplast. plos.orgnih.govug.edu.gh This morphological change is indicative of damage to the parasite's essential structures.

The trypanocidal activity of diminazene aceturate leads to decreased motility and ultimately mortality of trypomastigote forms. e-namtila.com In vitro tests measure the time required for complete seizure of trypanosome motility at different concentrations of the drug. e-namtila.com

Studies on Trypanosoma evansi have observed dose-dependent mortality of trypomastigotes following exposure to diminazene aceturate in culture medium. cambridge.orgnih.govresearchgate.net The highest dose-dependent mortality was observed within a few hours of exposure. cambridge.orgnih.govresearchgate.net

The mechanism of action, involving binding to kDNA, likely underlies these observed effects on parasite morphology and viability. researchgate.netcabidigitallibrary.orgmedchemexpress.comup.ac.za

Babesicidal Activity

Diminazene aceturate is also an effective babesicidal drug, widely used for the treatment of babesiosis in various animal species, including cattle, horses, and dogs. josvasmouau.comresearchgate.netrooyandarou.comindiamart.comnih.govarccjournals.commdpi.com

The exact mechanism of action against Babesia species is not fully elucidated but is thought to involve interference with parasite DNA synthesis and aerobic glycolysis. josvasmouau.comup.ac.zamdpi.com

Studies have demonstrated the efficacy of diminazene aceturate against different Babesia species, such as Babesia bovis, B. bigemina, B. divergens, B. ovata, B. caballi, B. equi, B. motasi, B. perroncitoi, B. canis, and B. gibsoni. indiamart.com

In cattle infected with bovine babesiosis, diminazene aceturate has shown high efficacy, with studies reporting 100% effectiveness in curing the infection and no mortality attributed to the parasite. arccjournals.com Treatment led to the disappearance of clinical signs and a return to normal or near-normal hematological and biochemical parameters. arccjournals.com

In horses, diminazene aceturate has demonstrated efficacy against babesiosis. nih.gov A comparative study showed diminazene aceturate had a 90% efficacy against babesiosis in horses. nih.gov

For canine babesiosis, particularly caused by Babesia gibsoni, diminazene aceturate is a common treatment option. kjvr.org While it may not completely eradicate the parasite, it can suppress the recurrence of clinical signs. kjvr.org Combination therapies have also been investigated for B. gibsoni infections. A combination of low-dose diminazene aceturate injection followed by clindamycin (B1669177) administration was found to be a useful method to treat acute B. gibsoni infection in dogs and effectively prevent relapse. cabidigitallibrary.org Another study on B. gibsoni infection found that a triple-drug regimen including diminazene aceturate had a notable success rate but also a high rate of short-term relapse. researchgate.net

In vitro studies have assessed the activity of diminazene aceturate against Babesia species. Diminazene aceturate has been shown to inhibit the in vitro growth of Babesia bovis and Theileria equi. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Diminazene aceturate27519

Data Tables

Table 1: In Vitro Trypanocidal Activity of Diminazene Aceturate on Trypanosoma brucei brucei

CompoundIC50 (µM)Effect on Kinetoplast Loss (%)
Diminazene aceturate0.1 ± 0.02 plos.orgnih.gov82 plos.orgnih.govug.edu.gh

Table 2: Efficacy of Diminazene Aceturate in Animal Models

Animal SpeciesParasite SpeciesEfficacy (%)Notes
RatsTrypanosoma b. bruceiComplete clearance (at 7 mg/kg) nih.govClearance within 120 hours nih.gov
CatsTrypanosoma evansi85.7 nih.govNormalization of hemogram in cured animals nih.gov
CattleBovine Babesiosis100 arccjournals.comClinical recovery, parasite clearance arccjournals.com
HorsesBabesiosis90 nih.govBased on reversal of clinical signs and negative blood smear nih.gov

Interference with Parasite DNA Synthesis

The mechanism of action of diminazene aceturate against Babesia parasites appears to involve interference with essential metabolic processes, including aerobic glycolysis and the synthesis of deoxyribonucleic acid (DNA). typeset.iohrpub.org Diminazene aceturate is known to bind to nucleic acid duplexes, particularly interacting with AT-rich regions in the minor grooves of DNA double helices. typeset.io This binding can interfere with DNA formation and replication, a critical process for parasite survival and proliferation. slideshare.netjica.go.jp While the exact in vivo behavior and complete mechanism are still being studied, the interference with DNA synthesis is considered a key aspect of its antiparasitic activity. typeset.iomedchemexpress.commedchemexpress.cn Diminazene is rapidly and irreversibly bound by the trypanosome DNA-containing organelles, initially in the kinetoplast and subsequently in the nucleus. cabidigitallibrary.org

Anthelmintic Properties

Beyond its antiprotozoal effects, diminazene aceturate has also demonstrated anthelmintic properties, particularly against Schistosoma mansoni.

Efficacy against Schistosoma mansoni (e.g., ex vivo, in mice)

Studies have evaluated the efficacy of diminazene aceturate against Schistosoma mansoni, a blood fluke responsible for schistosomiasis. Ex vivo and in vivo studies in mice have shown that diminazene aceturate possesses anthelmintic activity against different stages of S. mansoni. typeset.ioasm.org In vitro studies revealed that diminazene is capable of killing both immature and adult S. mansoni parasites in a time- and concentration-dependent manner. asm.orgresearchgate.netnih.gov

Interactive Table 2: In Vitro Efficacy of Diminazene Against Schistosoma mansoni

Parasite StageEffectObservation Time
Immature wormsKilling effectUp to 120 hours
Adult wormsKilling effectUp to 120 hours

Data synthesized from search results asm.orgresearchgate.netresearchgate.net. Efficacy was time- and concentration-dependent.

In mice harboring S. mansoni infections, diminazene aceturate treatment has resulted in marked reductions in worm and egg burdens. typeset.ioasm.orgresearchgate.net The effectiveness of the drug in the animal model was dependent on the dosing regimen and route of administration. asm.orgresearchgate.netnih.gov Comparatively, diminazene treatment was observed to be more effective in mice with chronic S. mansoni infections than in those with early infections. asm.orgresearchgate.netnih.gov

Effects on Worm Burden, Egg Production, and Tegumental Changes

Diminazene aceturate treatment in mice infected with S. mansoni has been shown to significantly reduce the total worm burden. researchgate.net Furthermore, the drug impacts egg production by the parasites. Studies have reported high reductions in the number of immature eggs, and the oogram (a measure of egg maturity) showed a significant increase in the proportion of dead eggs following treatment. researchgate.net

Morphological studies, including confocal laser scanning microscopy, have revealed substantial tegumental alterations in adult S. mansoni parasites exposed to diminazene aceturate in vitro. typeset.ioasm.orgresearchgate.netnih.gov These changes in the tegument, the outer covering of the worm, can affect parasite viability and function. In addition to reducing worm and egg burdens, diminazene aceturate has also been associated with a reduction in liver injury caused by Schistosoma eggs in mice, suggested by lowered levels of liver enzymes. typeset.ioasm.orgresearchgate.net

Efficacy against Other Protozoan Infections (e.g., Ichthyophthirius multifiliis)

Diminazene aceturate has also demonstrated efficacy against other protozoan parasites, including Ichthyophthirius multifiliis, a ciliate ectoparasite that affects fish. In vitro studies have shown that diminazene aceturate, particularly in a complex with β-cyclodextrin, exhibits activity against I. multifiliis. 193.231.26researchgate.netrevistadechimie.rorevistadechimie.ro This complex has been shown to kill ciliates in vitro at certain concentrations within a few hours. 193.231.26

The mechanism of action against I. multifiliis is not fully clear, but it has been suggested that it may involve acting on enzymes and affecting pyrimidine (B1678525) synthesis. 193.231.26 Another proposed mechanism against ciliates is the inhibition of electron transport associated with oxidative phosphorylation, thereby depriving the parasite of energy. 193.231.26 Studies exploring the use of diminazene aceturate in feed for farmed carp (B13450389) infected with I. multifiliis suggest that oral treatment with a diminazene-β-cyclodextrin complex can lead to a reduction in infection intensity and a decrease in the size of trophonts (the parasitic stage). researchgate.netrevistadechimie.rorevistadechimie.roresearchgate.net

Novel Drug Delivery Systems for Diminazene Aceturate

Liposomal Encapsulation for Enhanced Efficacy and Localization

Liposomes, which are vesicular structures composed of lipid bilayers, have been explored as carriers for diminazene (B1218545) aceturate to improve its efficacy and potentially achieve better localization scielo.bracs.org. Encapsulating diminazene aceturate within liposomes can alter its distribution in the body and protect it from degradation, potentially leading to sustained release and increased drug concentration at target sites scielo.brresearchgate.net.

Studies have investigated the in vitro and in vivo efficacy of liposome-encapsulated diminazene aceturate against parasites like Trypanosoma evansi. One study demonstrated that a liposomal preparation of diminazene aceturate showed superior efficacy in vitro compared to the free compound against Trypanosoma evansi. However, in vivo testing yielded similar efficacy between the liposomal and commercial formulations, indicating the need for further studies to optimize liposomal preparations for enhanced in vivo effectiveness scielo.brnih.gov. Lipid nanoparticle formulations of diminazene have also been shown to increase trypanocidal activity against T. b. brucei in vitro and improve stability by protecting the drug from oxidation scielo.br.

Micellar Formulations for Improved Pharmacological Properties

Micellar formulations, formed by the self-assembly of amphipathic copolymers in aqueous solutions, represent another approach to improve the pharmacological properties of diminazene aceturate scielo.br. Micelles can solubilize hydrophobic drugs within their core and offer advantages such as increased stability and altered pharmacokinetic profiles.

Research into micellar formulations of diminazene aceturate has shown promise. A comparative in vivo study evaluating a micellar diminazene formulation against T. evansi indicated that micellar preparations led to a higher drug accumulation rate within erythrocytes due to enhanced cell membrane interaction scielo.br. Polymeric micelles have also attracted attention as potential drug carriers due to their ability to form spontaneously in aqueous solutions scielo.bruu.nl.

Conjugation with Metal Nanoparticles (Silver, Gold) for Targeted Delivery

Conjugating diminazene aceturate with metal nanoparticles, such as silver and gold nanoparticles, has been explored as a strategy for targeted delivery, aiming to lower toxicity and improve selectivity and therapeutic efficacy nih.govnih.govlmu.edu.ngresearchgate.net. Metal nanoparticles offer unique properties, including tunable surface characteristics and particle size, inertness, and biocompatibility, making them suitable carriers for drug delivery researchgate.netmdpi.com.

Synthesis and Characterization of Nanoparticle Conjugates

The synthesis of silver and gold nanoparticles for conjugation with diminazene aceturate typically involves established protocols nih.govlmu.edu.ngresearchgate.net. These nanoparticles are then functionalized to enable the coupling of diminazene aceturate nih.govlmu.edu.ng. Characterization of the resulting nanoparticle conjugates is performed using techniques such as transmission electron microscopy (TEM) and UV/Vis spectroscopy to confirm successful conjugation nih.govnih.govlmu.edu.ngresearchgate.net. Studies have revealed that the conjugation of diminazene aceturate to silver or gold nanoparticles is achievable nih.govnih.govlmu.edu.ng.

Surface Modification Strategies (e.g., Folate-Modified Nanoparticles)

Surface modification of metal nanoparticles is a key strategy to enhance targeted delivery and improve biocompatibility researchgate.netresearchgate.net. Functional groups on the nanoparticle surface allow for covalent bonding with other materials, such as polymers or targeting ligands mdpi.com. Folate, for instance, has been used for surface modification due to its high affinity for cells overexpressing folate receptors, potentially directing the nanoparticles towards specific cells or tissues nih.govresearchgate.net.

In one study, diminazene aceturate was conjugated to folate-modified silver or gold nanoparticles supported in a polyphenolic solution nih.govresearchgate.net. This surface modification aimed to exploit folate receptors for targeted delivery nih.govresearchgate.net.

Inclusion Complexes with Cyclodextrins (e.g., β-cyclodextrin)

The formation of inclusion complexes with cyclodextrins, particularly β-cyclodextrin, has been investigated to improve the bioavailability and stability of diminazene aceturate nih.govrevistadechimie.rorevistadechimie.roresearchgate.net. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate guest molecules revistadechimie.rorevistadechimie.romdpi.com.

Studies have shown that incorporating diminazene aceturate into the cavity of β-cyclodextrin in a specific molar ratio (e.g., 1:1) can enhance its bioavailability nih.govresearchgate.net. This complex formation can help overcome issues like rapid degradation in acidic environments nih.govresearchgate.net. The structure of these inclusion complexes has been characterized using techniques such as Raman spectroscopy, DSC, WAXD, 1H-NMR, and ROESY nih.govresearchgate.net. In vitro tests have indicated improved antioxidant activity of the inclusion complex, while in vivo studies in rats demonstrated significantly higher concentrations of diminazene aceturate in blood plasma when administered as a β-cyclodextrin inclusion complex compared to the parent drug nih.govresearchgate.net. The use of β-cyclodextrin inclusion complexes has also been explored for the treatment of parasitic diseases in farmed fish, showing a reduction in infection intensity revistadechimie.ro.

Implications for Targeted Delivery and Reduced Toxicity

Novel drug delivery systems for diminazene aceturate, such as nanoparticle conjugates and inclusion complexes, hold significant implications for targeted delivery and reduced toxicity nih.govnih.govlmu.edu.ngpsu.edu. By encapsulating or conjugating diminazene aceturate with carriers like nanoparticles or cyclodextrins, researchers aim to deliver the drug more specifically to the site of infection or disease, thereby increasing its efficacy against target pathogens or cells while minimizing exposure to healthy tissues nih.govscielo.brnih.govuu.nl.

Conjugating diminazene aceturate to functionalized nanoparticles has been reasoned to potentially lower untoward toxicity while improving selectivity and therapeutic efficacy nih.govnih.govlmu.edu.ng. While initial in vitro cytotoxicity evaluations of diminazene aceturate conjugated to silver or gold nanoparticles did not always show a significant difference compared to the free drug, the potential for optimizing these surface-modified metal nanoparticles for improved drug delivery systems remains nih.govnih.govlmu.edu.ngresearchgate.net. Lipid nanoparticle-diminazene aceturate conjugates have shown reduced cytotoxicity in parallel studies lmu.edu.ng.

Immunomodulatory and Anti Inflammatory Mechanisms of Diminazene Aceturate

Regulation of Pro-inflammatory Cytokine Production (IL-6, IL-12, TNF)

Diminazene (B1218545) aceturate treatment significantly reduces the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). plos.orgnih.govnih.govlifetechindia.com Studies in mice infected with Trypanosoma congolense or challenged with lipopolysaccharide (LPS) have demonstrated a striking reduction in serum levels of these cytokines following diminazene aceturate administration. plos.orgnih.govlifetechindia.com Furthermore, diminazene aceturate treatment has been shown to suppress spontaneous and LPS-induced production of inflammatory cytokines by splenic and liver macrophages. plos.orgnih.gov This suppressive effect on cytokine production is observed both in vitro and in vivo. nih.govnih.gov

Research indicates that diminazene aceturate achieves this by down-regulating the phosphorylation of key signaling molecules and transcription factors essential for pro-inflammatory cytokine production. These include mitogen-activated protein kinases (MAPKs) such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK), as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3), and NF-κB p65 subunit activity. researchgate.netnih.govnih.govlifetechindia.com

Conversely, diminazene aceturate treatment has been shown to up-regulate the phosphorylation of STAT5 and the expression of suppressor of cytokine signaling 1 (SOCS1) and SOCS3, which are known negative regulators of innate immune responses, including MAPKs and STATs. nih.gov

CytokineEffect of Diminazene Aceturate Treatment
IL-6Significantly reduced serum levels and production by macrophages. plos.orgnih.govlifetechindia.com
IL-12Significantly reduced serum levels and production by macrophages. plos.orgnih.govlifetechindia.com
TNF-αSignificantly reduced serum levels and production by macrophages. plos.orgnih.govlifetechindia.com
IFN-γSignificantly reduced serum levels in infected mice. plos.orglifetechindia.com
IL-10Significant reduction in serum levels in infected mice. plos.org

Suppression of Toll-like Receptor (TLR) Expression

Studies have investigated the effect of diminazene aceturate on the expression of Toll-like Receptors (TLRs), which are crucial innate immune receptors. Research indicates that diminazene aceturate treatment does not alter the expression of different TLRs, including TLR2, TLR4, and TLR9, on macrophages and dendritic cells. nih.govlifetechindia.com This suggests that the suppression of pro-inflammatory cytokine production by diminazene aceturate is not primarily due to a down-regulation of TLR expression but rather through its effects on downstream signaling pathways. researchgate.netnih.govnih.govlifetechindia.com

Attenuation of Ischemia-Induced Cardiac Pathophysiology

Diminazene aceturate has demonstrated protective effects against ischemia-induced cardiac pathophysiology. scielo.brresearchgate.netnih.gov Studies have shown that diminazene aceturate enhances the activity of angiotensin-converting enzyme 2 (ACE2), which plays a critical role in protecting against myocardial infarction (MI). scielo.brresearchgate.netnih.govahajournals.org In experimental models of MI, diminazene aceturate treatment attenuated the decrease in fractional shortening, improved contractility, and reversed ventricular hypertrophy. nih.gov It also decreased the infarct area and attenuated left ventricular remodeling post-MI. nih.govahajournals.org These beneficial effects are associated with the restoration of the balance of the cardiac renin-angiotensin system and are abolished by ACE2 inhibitors, suggesting a dependence on ACE2 activation. nih.govahajournals.org Furthermore, diminazene aceturate treatment has been shown to decrease inflammatory cells in peri-infarct cardiac regions. nih.govahajournals.org

Interactions with the Renin-Angiotensin System in Anti-inflammatory Contexts

Diminazene aceturate is known to activate angiotensin-converting enzyme 2 (ACE2), a key component of the renin-angiotensin system (RAS). researchgate.netresearchgate.netlifetechindia.comarvojournals.orgmdpi.comresearchgate.netmedchemexpress.comnih.govportlandpress.comscielo.br The ACE2/Ang-(1-7)/Mas receptor axis is considered the protective arm of the RAS and is known to have anti-inflammatory effects. arvojournals.orgnih.govportlandpress.comscielo.br By activating ACE2, diminazene aceturate enhances the production of Angiotensin-(1-7), which counteracts the pro-inflammatory effects of Angiotensin II. arvojournals.orgnih.govtypeset.io This interaction with the RAS contributes significantly to the anti-inflammatory properties of diminazene aceturate in various conditions, including endotoxin-induced uveitis and osteoarthritis. arvojournals.orgnih.govnih.gov The anti-inflammatory effects mediated through the ACE2/Ang-(1-7)/Mas axis may involve the regulation of signaling pathways such as MAPK and NF-κB. arvojournals.orgresearchgate.netnih.gov

Peripheral Antihyperalgesia

Diminazene aceturate has been shown to induce peripheral antihyperalgesia in models of chronic inflammatory pain. researchgate.netsigmaaldrich.comresearchgate.netnih.govxenbase.org This effect is linked to its ability to inhibit acid-sensing ion channels (ASICs), which are involved in peripheral nociception. researchgate.netsigmaaldrich.comnih.govxenbase.org Studies in rats with inflammatory pain have demonstrated that diminazene aceturate can evoke more potent peripheral antihyperalgesia compared to morphine in some instances. researchgate.netnih.govxenbase.org Diminazene is described as a potent, non-selective, open-channel inhibitor of ASICs, with a suggested rank order of potency of 1b > 3 > 2a ≥ 1a. nih.govxenbase.org

Modulation of Host Immune Responses to Parasitic Infections

In addition to its direct trypanolytic effects, diminazene aceturate modulates the host immune response during parasitic infections, such as Trypanosoma congolense. plos.orgnih.govresearchgate.net This modulation helps to dampen excessive immune activation and the production of pathology-promoting pro-inflammatory cytokines, which can contribute to the severity of the disease. plos.orgnih.govresearchgate.net By reducing the "cytokine storm" associated with parasitic infections, diminazene aceturate contributes to improved outcomes and survival in infected hosts. plos.orgnih.gov Studies have shown that diminazene aceturate treatment can lead to a reduction in parasitemia and an associated increased survival period in infected mice. frontiersin.org This immunomodulatory effect is considered beneficial in managing disease conditions caused by excessive inflammatory cytokine production during parasitic infections. plos.orgnih.govresearchgate.net

Interactions with Other Biological Systems

Vascular Effects

Diminazene (B1218545) aceturate has demonstrated effects on blood vessels, influencing vasodilation in both healthy and atherogenic states. Its mechanisms of action in the vasculature involve multiple pathways, including components of the renin-angiotensin system and signaling molecules.

Direct Vasodilation Mechanisms in Healthy and Atherogenic Blood Vessels

Studies have shown that diminazene aceturate induces relaxation in blood vessels, with the specific mechanisms varying depending on whether the vessels are healthy or atherogenic. In healthy blood vessels, diminazene aceturate exerts its direct relaxing effect through specific pathways. nih.govresearchgate.net However, in the context of atherogenesis, the compound utilizes different mechanisms to achieve vasodilation. nih.govresearchgate.net

Involvement of ACE2/AT2R, NO/sGC Pathways

In healthy blood vessels, diminazene aceturate's direct relaxing effect is mediated through the ACE2/AT2R and NO/sGC pathways. nih.govresearchgate.net Angiotensin-converting enzyme 2 (ACE2) is known to play a role in counter-regulating the renin-angiotensin system by cleaving angiotensin II (Ang II) to form angiotensin-(1-7) (Ang-(1-7)). ahajournals.orgcdnsciencepub.com The AT2 receptor (AT2R) is another component of the renin-angiotensin system that is involved in counteracting the effects mediated by the AT1 receptor. cdnsciencepub.com The nitric oxide (NO)/soluble guanylate cyclase (sGC) pathway is a well-established signaling route involved in vasodilation. sci-hub.se

Pathways in Atherogenesis (MasR, Arachidonic Acid, MCLP, Ca2+ Channels, AMPK, ERK1/2)

In atherogenesis, the mechanisms by which diminazene aceturate induces relaxation switch to involve different pathways. These include the Mas receptor (MasR), the arachidonic acid pathway (specifically COX1/2, EET, and DHET), MCLP, Ca2+ activated voltage channels, AMPK, and ERK1/2. nih.govresearchgate.net The Mas receptor is a metabotropic receptor activated by Ang-(1-7) and has been associated with antihypertrophic actions. cdnsciencepub.com The arachidonic acid pathway involves the metabolism of arachidonic acid by enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), producing various signaling molecules including epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs). nih.govresearchgate.net MCLP, Ca2+ activated voltage channels, AMP-activated protein kinase (AMPK), and extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent additional pathways implicated in vascular function and remodeling in the context of atherosclerosis. nih.govresearchgate.net

Antidiarrheal Effects

Diminazene aceturate has also shown potential antidiarrheal effects, which appear to be mediated through its interaction with specific biological pathways in the gastrointestinal tract.

Activation of ACE II/Ang-(1-7)/MasR Axis

The antidiarrheal effects of diminazene aceturate are linked to the activation of the ACE II/Ang-(1-7)/MasR axis. researchgate.netnih.gov Angiotensin II converting enzyme (ACE II) is responsible for converting Ang II into the active peptide Ang-(1-7). cdnsciencepub.comresearchgate.netnih.gov Ang-(1-7) then binds to and activates the Mas receptor (MasR). cdnsciencepub.comresearchgate.netnih.gov Studies in induced diarrhea mice models have shown that activation of this axis by diminazene aceturate reduces total diarrheal stools and enteropooling. researchgate.netnih.gov This activation can lead to increased Na+/K+-ATPase activity, reduced gastrointestinal transit, and inhibition of intestinal smooth muscle contractions. researchgate.netnih.gov Furthermore, it can decrease transepithelial electrical resistance and epithelial permeability, reduce PGE2-induced diarrhea and proinflammatory cytokines, and increase anti-inflammatory cytokines. researchgate.netnih.gov

Interaction with GM1 Receptors

In addition to activating the ACE II/Ang-(1-7)/MasR axis, diminazene aceturate can also interact with GM1 receptors. researchgate.netnih.gov This interaction has been shown to reduce cholera toxin-induced diarrhea. researchgate.netnih.gov GM1 receptors are gangliosides that serve as binding sites for cholera toxin on the surface of intestinal cells. acs.org

Influence on Gastrointestinal Transit and Na+/K+-ATPase Activity

Studies have investigated the effects of diminazene aceturate on gastrointestinal transit and Na+/K+-ATPase activity, particularly in the context of diarrheal diseases. Research in mouse models of induced diarrhea has shown that diminazene aceturate can exert antidiarrheal effects nih.govresearchgate.net. This is associated with the activation of the angiotensin-converting enzyme II (ACE II) pathway, which is involved in converting angiotensin II into angiotensin-(1-7) nih.govresearchgate.net. Activation of this pathway by diminazene aceturate has been observed to reduce total diarrheal stools and enteropooling nih.govresearchgate.net.

Furthermore, diminazene aceturate has been shown to increase Na+/K+-ATPase activity nih.govresearchgate.net. This enzyme is crucial for maintaining electrochemical gradients across cell membranes and plays a significant role in intestinal fluid and electrolyte transport physiology.org. By enhancing Na+/K+-ATPase activity, diminazene aceturate contributes to reduced gastrointestinal transit and the inhibition of intestinal smooth muscle contractions nih.govresearchgate.net. It has also been reported to decrease transepithelial electrical resistance and epithelial permeability, while reducing prostaglandin (B15479496) E2 (PGE2)-induced diarrhea and proinflammatory cytokines, and increasing anti-inflammatory cytokines nih.govresearchgate.net.

Data from studies evaluating the antidiarrheal effects in mice induced with diarrhea demonstrated that activation of the ACE II pathway by diminazene aceturate at doses of 7, 20, and 60 mg/kg significantly reduced diarrheal severity sbfte.org.br.

Interactive Table 1: Effects of Diminazene Aceturate on Diarrheal Severity in Mice

Dose (mg/kg)Reduction in Diarrheal Severity (%)
740.692
20Significant (P<0.05)
60Significant (P<0.05)

Note: Data on specific percentage reduction for 20 and 60 mg/kg were not available in the provided text, only that the reduction was significant (P<0.05).

Potential Antiviral Properties (e.g., SARS-CoV-2)

Diminazene aceturate has garnered interest for its potential antiviral properties, particularly in the context of SARS-CoV-2. As a putative activator of ACE2, an enzyme that serves as the primary receptor for SARS-CoV-2 entry into host cells, diminazene aceturate has been explored as a potential therapeutic agent for COVID-19 researchgate.netnih.govnih.govnih.govtandfonline.com. Studies suggest that ACE2 activators may be beneficial in managing COVID-19 researchgate.netnih.gov.

Computational and in vitro approaches have been utilized to evaluate the affinity of diminazene aceturate against molecular targets of SARS-CoV-2 researchgate.netnih.gov. These investigations have indicated that diminazene aceturate can interact with various SARS-CoV-2 targets researchgate.netnih.gov.

Interaction with Spike Protein/ACE2 Complex

Research has specifically focused on the interaction between diminazene aceturate and the SARS-CoV-2 Spike protein/ACE2 complex, which is critical for viral entry into cells nih.gov. In silico docking and ligand interaction studies have been performed to investigate this interaction nih.govresearchgate.net. These studies have shown that diminazene aceturate exhibits a binding affinity for the Spike protein/ACE2 complex (PDB 6LZ6) nih.govresearchgate.net.

Molecular dynamics simulations have further demonstrated that diminazene aceturate can induce a change in stability at the cleavage sites between the S1 and S2 subunits of the Spike protein researchgate.netnih.govnih.gov. This structural alteration could potentially impede the binding of the Spike protein to ACE2 and subsequent membrane fusion, thereby preventing viral entry researchgate.netnih.govnih.gov. In vitro tests have corroborated these findings, showing that diminazene aceturate can inhibit the binding between the Spike receptor-binding domain (RBD) protein and ACE2, which could lead to a reduction in virus infection researchgate.netnih.govnih.gov.

Computational studies have provided binding energy values for the interaction of diminazene aceturate with SARS-CoV-2 proteins. The best binding energies were observed for the interaction with Protein S (closed conformation) and Mpro researchgate.netnih.gov.

Interactive Table 2: Binding Energies of Diminazene Aceturate with SARS-CoV-2 Proteins

SARS-CoV-2 ProteinBinding Energy (kcal/mol)
Protein S (closed)-7.87
Mpro-6.23

In addition to its interaction with the Spike protein/ACE2 complex, diminazene aceturate has also been shown to inhibit human host proteases TMPRSS2 and furin, both of which are involved in SARS-CoV-2 infection researchgate.net. In cell cultures, diminazene aceturate inhibited TMPRSS2 and furin with IC50 values of 1.35 μM and 13.2 μM, respectively nih.gov.

Antibacterial Activities

Diminazene aceturate has demonstrated antibacterial activities against several pathogenic bacteria. Studies have investigated its bacteriostatic and bactericidal effects against various bacterial strains, including Escherichia coli (E. coli) and Staphylococcus aureus nih.govtypeset.ioresearchgate.netoup.com.

Research evaluating the effects of diminazene aceturate on the growth of pathogenic Escherichia coli has shown that it can suppress bacterial growth nih.govresearchgate.net. Specifically, a concentration of 5 μg/mL of diminazene aceturate suppressed the growth of pathogenic E. coli by as much as 77% compared to controls nih.govresearchgate.net. Enterohemorrhagic E. coli EDL933, an E. coli O157:H7 strain, was found to be particularly sensitive to diminazene aceturate, with a minimum inhibitory concentration (MIC) of 20 μg/mL nih.gov.

Further investigations into the mechanism of antibacterial action have indicated that diminazene aceturate can induce the accumulation of intracellular reactive oxygen species (ROS) in E. coli O157:H7 nih.govtypeset.io. A positive correlation between intracellular ROS levels and diminazene aceturate concentration has been observed nih.gov. Additionally, diminazene aceturate has been shown to act as a potent uncoupler of the proton motive force (PMF) in E. coli O157:H7 strains, leading to a collapse in the stationary phase nih.gov. This effect was found to be dependent on the NaCl:diminazene aceturate ratio and potassium ions nih.gov. The dysregulation of the PMF and a decrease in cellular pH appear to be underlying mechanisms of its antibacterial action nih.gov.

Diminazene aceturate has also shown antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus clinical isolates researchgate.netoup.com. Minimum inhibitory concentrations (MICs) for diminazene aceturate against these strains ranged from 25 to 400 μg/mL researchgate.netoup.com. Combination therapy involving diminazene aceturate with antibiotics such as streptomycin (B1217042) and chloramphenicol (B1208) has demonstrated synergistic effects against Gram-negative bacteria and both Gram-negative and Gram-positive strains, respectively researchgate.netoup.com.

Interactive Table 3: Minimum Inhibitory Concentrations (MIC) of Diminazene Aceturate Against Bacterial Strains

Bacterial StrainMIC (μg/mL)
Escherichia coli O157:H720
Escherichia coli (pathogenic)≤ 5 (suppression)
Escherichia coli (clinical isolates)25-400
Klebsiella pneumoniae25-400
Staphylococcus aureus25-400

Note: The MIC for pathogenic E. coli was not explicitly stated as a single value, but 5 μg/mL showed significant suppression. The range of 25-400 μg/mL is for clinical isolates of E. coli, K. pneumoniae, and S. aureus.

Q & A

Q. How can Diminazene aceturate be quantified in biological samples, and what validation parameters ensure assay reliability?

A colorimetric assay using N-1-naphthyl ethylenediamine coupling is widely employed. The method involves hydrolysis with HCl and sodium nitrite, followed by reaction with ammonium sulphamate to eliminate excess nitrous acid. Absorbance is measured at 540 nm, with a detection limit of 0.0625 µg/ml. Validation includes linearity (1–10 µg/ml, R² > 0.94), precision, and recovery rates. Calibration curves are essential for calculating concentrations using the formula: Drug Conc.=Conc. of STD×Optical Density of DrugOptical Density of STD\text{Drug Conc.} = \frac{\text{Conc. of STD} \times \text{Optical Density of Drug}}{\text{Optical Density of STD}}

This method is critical for pharmacokinetic studies .

Q. What pharmacokinetic parameters are critical for evaluating Diminazene aceturate in vivo, and how are they derived?

Key parameters include:

  • AUC : Calculated as Dose/Total Body Clearance (CL)\text{Dose}/\text{Total Body Clearance (CL)}.
  • CL : Determined via Dose/AUC\text{Dose}/\text{AUC} or Vd×βV_d \times \beta (elimination rate constant).
  • Volume of Distribution (Vd) : CL/β\text{CL}/\beta.
  • Half-lives : T1/2α=0.693/αT_{1/2\alpha} = 0.693/\alpha (absorption), T1/2β=0.693/βT_{1/2\beta} = 0.693/\beta (elimination). These parameters are modeled using a two-compartment open model, requiring serum concentration-time data and non-linear regression analysis .

Q. What analytical methods enable selective determination of Diminazene aceturate in formulations containing stabilizers like antipyrine?

A surfactant-modified carbon paste electrode in micellar media allows simultaneous quantification via differential pulse voltammetry. The method achieves linearity (2.0 × 10⁻⁶ to 3.0 × 10⁻⁴ mol/L) and detection limits of 5.27 × 10⁻⁹ mol/L for Diminazene, with <2% RSD reproducibility. This approach is validated for veterinary preparations and biological matrices .

Advanced Research Questions

Q. How does Diminazene aceturate’s ACE2 activation mechanism expand its therapeutic potential beyond antiprotozoal applications?

Diminazene activates ACE2, counteracting Ang II-driven inflammation by converting it to Ang-(1–7). This mechanism mitigates lung injury in COVID-19 models by suppressing NF-κB and Nrf2 pathways, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α). ACE2 activation also ameliorates renal and cardiac fibrosis, suggesting utility in inflammatory and fibrotic disorders .

Q. What molecular mechanisms underlie Trypanosoma resistance to Diminazene aceturate, and how can this be addressed?

Resistance arises from altered P2-type purine transporters, reducing drug uptake, and overexpression of genes like TeDR40. Cross-resistance with isometamidium and pentamidine is reported. Strategies include combinatorial therapies (e.g., with vitamin E to enhance immunity) and nanoparticle conjugation to improve targeting and bypass transporter deficiencies .

Q. How do nanoparticle conjugates enhance Diminazene aceturate’s therapeutic efficacy while reducing toxicity?

Silver/gold nanoparticles (6–10 nm) functionalized with folate and Diminazene maintain drug stability and enable targeted delivery. In vitro cytotoxicity assays show comparable efficacy to free Diminazene (IC₅₀ \sim0.3 µM) but with reduced systemic toxicity. UV/Vis and TEM confirm successful conjugation without morphological changes, supporting scalable drug delivery applications .

Q. What experimental contradictions exist regarding Diminazene aceturate’s efficacy in combination therapies?

While co-administration with Zingiber officinale extract improves survival in Trypanosoma brucei-infected rats, higher ginger doses paradoxically diminish efficacy. Similarly, oxytetracycline co-treatment alters tissue pharmacokinetics, potentially reducing Diminazene bioavailability. These contradictions highlight the need for dose optimization and mechanistic studies on drug-herb interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.